Product packaging for 4-Ethylnonan-2-one(Cat. No.:CAS No. 87148-00-3)

4-Ethylnonan-2-one

Cat. No.: B15434289
CAS No.: 87148-00-3
M. Wt: 170.29 g/mol
InChI Key: FWXVWEDNHIKYME-UHFFFAOYSA-N
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Description

4-Ethylnonan-2-one is a high-purity ketone provided as a specialized chemical for research and development purposes. This compound is of significant interest in organic synthesis and materials science, where it may serve as a key intermediate or building block for more complex molecules. Potential research applications could include its use in the development of novel polymers, fragrances, or liquid crystals. As a reference standard, it is essential for analytical methods development and quality control in chemical production. Researchers value this ketone for its specific structural properties, which can influence reactivity and physical characteristics in downstream applications. The mechanism of action for ketones in general often involves nucleophilic addition to the carbonyl carbon or enolate formation under basic conditions, making them versatile precursors in synthetic chemistry. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Disclaimer: The information provided is a generic template. Specific applications, research value, and mechanisms of action for this compound were not available in the search results and must be verified and supplemented by a qualified chemist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B15434289 4-Ethylnonan-2-one CAS No. 87148-00-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87148-00-3

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

4-ethylnonan-2-one

InChI

InChI=1S/C11H22O/c1-4-6-7-8-11(5-2)9-10(3)12/h11H,4-9H2,1-3H3

InChI Key

FWXVWEDNHIKYME-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)CC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethylnonan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Ethylnonan-2-one, a ketone with potential applications in various fields of chemical research and development. Due to the limited availability of direct literature on this specific compound, this guide outlines two plausible and robust synthetic strategies: α-alkylation of a ketone and Grignard reagent addition to an acyl chloride. Furthermore, this document details the expected analytical characterization of the target molecule based on spectroscopic data from structurally analogous compounds.

Synthesis of this compound

Two primary retrosynthetic approaches are considered for the synthesis of this compound. The first involves the α-alkylation of a pre-existing ketone, and the second utilizes the versatility of Grignard reagents to construct the carbon skeleton.

Method 1: α-Alkylation of Nonan-2-one

This approach involves the deprotonation of nonan-2-one at the α-carbon to form an enolate, followed by nucleophilic attack on an ethyl halide. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial to ensure regioselective deprotonation at the less substituted α-carbon, thus favoring the formation of the kinetic enolate and the desired product.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Nonan-2-one Nonan-2-one Enolate_Formation 1. Enolate Formation (-78 °C) Nonan-2-one->Enolate_Formation Ethyl_Iodide Ethyl_Iodide Alkylation 2. Alkylation Ethyl_Iodide->Alkylation LDA LDA (Lithium diisopropylamide) LDA->Enolate_Formation THF THF (Tetrahydrofuran) THF->Enolate_Formation Enolate_Formation->Alkylation This compound This compound Alkylation->this compound

Caption: Synthetic pathway for this compound via α-alkylation.

Method 2: Grignard Reagent Addition to Heptanoyl Chloride

This synthetic route employs the reaction of ethylmagnesium bromide, a Grignard reagent, with heptanoyl chloride. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. To prevent the common side reaction of the Grignard reagent adding to the newly formed ketone, the reaction is typically carried out at low temperatures.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Ethyl_Bromide Ethyl_Bromide Grignard_Formation 1. Grignard Reagent Formation Ethyl_Bromide->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Heptanoyl_Chloride Heptanoyl_Chloride Nucleophilic_Addition 2. Nucleophilic Addition (-78 °C) Heptanoyl_Chloride->Nucleophilic_Addition Dry_Ether Dry Diethyl Ether Dry_Ether->Grignard_Formation Grignard_Formation->Nucleophilic_Addition Workup 3. Aqueous Workup Nucleophilic_Addition->Workup This compound This compound Workup->this compound

Caption: Synthesis of this compound using a Grignard reagent.

Experimental Protocols

The following are detailed experimental procedures for the proposed synthetic methods.

Protocol for α-Alkylation of Nonan-2-one
  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (B95107) (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (B44863) (1.2 equivalents) to the THF. Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: Add a solution of nonan-2-one (1.0 equivalent) in anhydrous THF (20 mL) dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Alkylation: Slowly add ethyl iodide (1.2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Protocol for Grignard Reagent Addition
  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether (50 mL) dropwise to the magnesium turnings. The reaction should be initiated, as evidenced by the disappearance of the iodine color and gentle refluxing. Maintain a gentle reflux until most of the magnesium has reacted.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent to -78 °C. In a separate flask, dissolve heptanoyl chloride (1.0 equivalent) in anhydrous diethyl ether (30 mL). Add the heptanoyl chloride solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature at -78 °C for 2 hours.

  • Workup and Extraction: Allow the reaction mixture to warm to room temperature. Quench the reaction by carefully pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

G Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Controlled Temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for organic synthesis.

Characterization of this compound

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar ketones.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.40t2H-CH₂-C(O)-
~2.10s3H-C(O)-CH₃
~1.90m1H-CH(CH₂CH₃)-
~1.20-1.40m8H-(CH₂)₄-CH₃
~1.25q2H-CH₂-CH₃ (ethyl)
~0.85t3H-(CH₂)₄-CH₃
~0.80t3H-CH₂-CH₃ (ethyl)
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~209.0C=O
~51.0-CH₂-C(O)-
~45.0-CH(CH₂CH₃)-
~32.0-(CH₂)₄-CH₃
~29.5-C(O)-CH₃
~29.0-(CH₂)₄-CH₃
~27.0-(CH₂)₄-CH₃
~25.0-CH₂-CH₃ (ethyl)
~22.5-(CH₂)₄-CH₃
~14.0-(CH₂)₄-CH₃
~11.0-CH₂-CH₃ (ethyl)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2955, 2925, 2855StrongC-H stretching (alkane)
~1715StrongC=O stretching (ketone)[1][2]
~1465, 1375MediumC-H bending (alkane)
Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
170Moderate[M]⁺ (Molecular Ion)
141Moderate[M - C₂H₅]⁺ (Loss of ethyl group)
113Moderate[M - C₄H₉]⁺ (McLafferty rearrangement)
99Strong[M - C₅H₁₁]⁺ (α-cleavage)
71Strong[C₄H₇O]⁺ (α-cleavage)
58Moderate[C₃H₆O]⁺ (McLafferty rearrangement)
43Base Peak[CH₃CO]⁺ (α-cleavage)

References

Physicochemical Properties of 4-Ethylnonan-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific data on the specific physicochemical properties of 4-Ethylnonan-2-one is limited. This guide provides a framework for the characterization of this compound, drawing parallels with the well-documented properties of a structurally related ketone, 4-methylpentan-2-one (also known as methyl isobutyl ketone or MIBK). The experimental protocols described are general methods applicable to the determination of these properties for organic compounds like ketones.

Introduction

This compound is a ketone with the chemical formula C₁₁H₂₂O. Its structure consists of a nonane (B91170) backbone with a ketone functional group at the second position and an ethyl group at the fourth position. A comprehensive understanding of its physicochemical properties is essential for its application in research, particularly in fields such as drug development and materials science, where such characteristics govern substance behavior, reactivity, and bioavailability. This document outlines the key physicochemical parameters and the experimental methodologies for their determination.

Physicochemical Data

Table 1: General and Physical Properties of 4-Methylpentan-2-one
PropertyValueReference
Molecular FormulaC₆H₁₂O[1]
Molecular Weight100.16 g/mol [1]
AppearanceColorless liquid[1]
OdorPleasant, characteristic[2][3]
Density0.802 g/mL[1]
Melting Point-84.7 °C[1]
Boiling Point117 to 118 °C[1]
Refractive Index (nD)1.3958[1]
Table 2: Solubility and Partitioning of 4-Methylpentan-2-one
PropertyValueReference
Solubility in Water1.91 g/100 mL (20 °C)[1]
LogP (Octanol/Water Partition Coefficient)1.31[2]

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to ketones like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation

  • Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: The ketone sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The sample is gradually heated.

  • Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid. For a substance that is liquid at room temperature, this would be its freezing point.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample of the compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is programmed with a specific temperature range and heating/cooling rate.

  • Analysis: The sample and reference pans are heated or cooled at a controlled rate. The instrument measures the difference in heat flow between the sample and the reference.

  • Data Interpretation: A peak in the heat flow curve indicates the melting point (or freezing point upon cooling).

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Pycnometry

  • Apparatus: A pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is used.

  • Measurement:

    • The mass of the clean, dry pycnometer is determined.

    • The pycnometer is filled with the sample liquid, and its mass is measured.

    • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water), and its mass is determined.

  • Calculation: The density of the sample is calculated using the masses and the known density of the reference liquid.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a known quantity of a solvent at a certain temperature.

Methodology: Shake-Flask Method

  • Procedure:

    • An excess amount of the ketone is added to a known volume of the solvent (e.g., water) in a flask.

    • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The mixture is then allowed to stand to separate the undissolved solute.

  • Analysis: The concentration of the ketone in the saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel ketone compound.

G Workflow for Physicochemical Characterization of a Ketone cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification boiling_point Boiling Point Determination purification->boiling_point melting_point Melting/Freezing Point (DSC) purification->melting_point density Density Measurement (Pycnometry) purification->density solubility Solubility (Shake-Flask) purification->solubility spectral Spectroscopic Analysis (NMR, IR, MS) purification->spectral data_compilation Data Compilation & Tabulation boiling_point->data_compilation melting_point->data_compilation density->data_compilation solubility->data_compilation spectral->data_compilation report Technical Guide/Whitepaper Generation data_compilation->report

A generalized workflow for the synthesis, purification, and physicochemical characterization of a ketone.

Conclusion

While specific data for this compound remains to be experimentally determined and published, this guide provides the necessary framework for such an investigation. By following standardized experimental protocols, the key physicochemical properties can be accurately measured. This information is crucial for the safe handling, effective application, and further development of this and other novel chemical compounds in various scientific and industrial settings.

References

4-Ethylnonan-2-one: A Synthetic Ketone Not Found in Nature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no evidence for the natural occurrence of 4-Ethylnonan-2-one. This compound is consistently described as a product of synthetic organic chemistry, with no indications of its presence in plants, animals, or microorganisms. Extensive searches for its isolation from natural sources, biosynthetic pathways, or its role as a volatile compound in essential oils, food flavors, or as an insect pheromone have yielded no results.

For researchers, scientists, and drug development professionals, it is crucial to note that investigations into the biological activity or potential therapeutic applications of this compound would originate from a synthetic starting point rather than natural product screening.

Synthetic Context

The scientific literature that does mention this compound places it within the context of asymmetric synthesis. Specifically, it is formed as a product in copper-catalyzed 1,4-addition reactions. For instance, (R)-4-ethylnonan-2-one can be synthesized from 3-nonen-2-one (B88694) and diethylzinc (B1219324) using a copper-based catalytic system[1][2][3][4][5][6][7][8][9]. The enantioselectivity of this reaction can be controlled by the choice of chiral ligands and copper precatalysts[1][2][4][5][8][9]. One chemical supplier also lists (4R)-4-Ethylnonan-2-one as a commercially available compound for asymmetric synthesis[10].

Data Presentation, Experimental Protocols, and Visualizations

Given the absence of this compound in natural sources, the core requirements of this technical guide—summarizing quantitative data from natural occurrences, detailing experimental protocols for isolation, and creating diagrams of natural signaling pathways—cannot be fulfilled. The compound's existence, based on current scientific knowledge, is confined to the laboratory.

Should future research identify this compound as a naturally occurring molecule, this document will be updated to reflect those findings, including all relevant data, experimental procedures, and biological pathway visualizations. At present, however, all inquiries into this compound should proceed with the understanding that it is a synthetic entity.

References

Toxicological Profile of 4-Ethylnonan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicological studies have been identified for 4-Ethylnonan-2-one. This document provides a toxicological profile based on a read-across approach from structurally similar aliphatic ketones, primarily 4-methylpentan-2-one (MIBK) and 2-nonanone (B1664094). This approach is a scientifically accepted method for data-gap filling in the absence of chemical-specific data.

Executive Summary

This technical guide provides a comprehensive overview of the potential toxicological profile of this compound. Due to the lack of specific toxicological data for this compound, this assessment relies on data from structurally similar aliphatic ketones, 4-methylpentan-2-one and 2-nonanone. The primary anticipated hazards associated with this compound, based on its analogues, include acute toxicity upon inhalation, serious eye irritation, and potential for drowsiness or dizziness. Repeated exposure may lead to skin dryness or cracking. While one of the analogues, 4-methylpentan-2-one, is suspected of causing cancer, the evidence is not conclusive for a direct read-across without further investigation. This document summarizes key quantitative toxicological data, details relevant experimental protocols, and visualizes the toxicological assessment workflow and potential metabolic pathways.

Introduction to Toxicological Assessment by Read-Across

In the absence of empirical toxicological data for a specific chemical, a "read-across" approach is often employed. This method involves using data from structurally similar chemicals (analogues) to predict the toxicological properties of the target chemical. The fundamental assumption is that chemicals with similar structures will have similar physicochemical properties, metabolic pathways, and, consequently, similar toxicological profiles. For this compound, the selected primary analogues are 4-methylpentan-2-one and 2-nonanone due to their structural similarities as aliphatic ketones.

cluster_0 Data Gathering cluster_1 Assessment cluster_2 Profile Generation No Data for this compound No Data for this compound Identify Analogues Identify Analogues No Data for this compound->Identify Analogues Gather Analogue Data Gather Analogue Data Identify Analogues->Gather Analogue Data Physicochemical Similarity Physicochemical Similarity Gather Analogue Data->Physicochemical Similarity Metabolic Pathway Similarity Metabolic Pathway Similarity Physicochemical Similarity->Metabolic Pathway Similarity Toxicological Endpoint Comparison Toxicological Endpoint Comparison Metabolic Pathway Similarity->Toxicological Endpoint Comparison Predict this compound Toxicity Predict this compound Toxicity Toxicological Endpoint Comparison->Predict this compound Toxicity Generate Report Generate Report Predict this compound Toxicity->Generate Report

Figure 1: Workflow for Toxicological Assessment via Read-Across.

Quantitative Toxicological Data (from Analogue Compounds)

The following tables summarize the quantitative toxicological data for the structural analogues of this compound.

Table 1: Acute Toxicity Data for Analogue Compounds
CompoundTestSpeciesRouteValueReference
4-Methylpentan-2-oneLD50RatOral2080 mg/kg[1]
4-Methylpentan-2-oneLD50Guinea pigOral1600 mg/kg[1]
4-Methylpentan-2-oneLD50MouseOral2671 mg/kg[1]
4-Methylpentan-2-oneLD50RabbitDermal>16,000 mg/kg[2]
4-Methylpentan-2-oneLC50RatInhalation8000 ppm (4 hours)[1]
2-Nonanone---No specific data found[3]
Table 2: Irritation and Other Endpoints for Analogue Compounds
CompoundEndpointSpeciesResultReference
4-Methylpentan-2-oneEye IrritationRabbitSerious eye irritation[4][5]
4-Methylpentan-2-oneSkin Irritation-Mild skin irritation; repeated exposure may cause dryness or cracking[6][7]
4-Methylpentan-2-oneCarcinogenicity-Suspected of causing cancer (IARC Group 2B)[7][8]
4-Methylpentan-2-oneSpecific Target Organ Toxicity (Single Exposure)-May cause drowsiness or dizziness[4][5][8]
2-NonanoneGeneral Toxicity-Family associated with eye irritation, nausea, vomiting, and neurological, respiratory, liver, and kidney toxicity[3]

Experimental Protocols for Key Toxicological Endpoints

The following are descriptions of standard experimental protocols relevant to the toxicological endpoints identified for the analogue compounds. These are based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute toxic effects of a substance administered orally at one of a series of fixed dose levels.[5][9][10]

  • Principle: Groups of animals of a single sex (typically female rats) are dosed in a stepwise manner. The test avoids using lethality as the primary endpoint and instead relies on the observation of clear signs of toxicity at a particular dose level.[5]

  • Sighting Study: A preliminary study is conducted with single animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[5][10]

  • Main Study: Groups of at least 5 animals are administered the starting dose determined from the sighting study. Depending on the presence or absence of toxicity or mortality, further groups may be dosed at higher or lower fixed levels.[5]

  • Administration: The test substance is administered as a single dose by gavage. Animals are typically fasted before dosing.[9]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5][9] A gross necropsy is performed on all animals at the end of the observation period.[9]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause irritation or corrosion when applied to the skin.[7][11][12][13]

  • Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal, typically an albino rabbit.[12]

  • Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to a shaved area of approximately 6 cm² on the animal's back. The site is covered with a semi-occlusive dressing for a 4-hour exposure period.[11][12]

  • Observation: After the exposure period, the dressing and any residual test substance are removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days if the effects are not resolved.[11][12]

  • Scoring: The severity of erythema and edema is scored using a standardized grading system. The mean scores for each effect at the specified time points are used to classify the substance's irritation potential.[11]

Acute Inhalation Toxicity (OECD Guideline 403)

This guideline describes procedures for assessing the health hazards of a substance upon short-term inhalation exposure.[6][8][14][15]

  • Principle: The test provides information on the median lethal concentration (LC50) and other toxic effects of a substance when inhaled for a specified duration.[8][15]

  • Exposure: Groups of animals, typically rats, are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a standard duration, usually 4 hours.[14][15] At least three concentrations are typically tested.[14]

  • Observation: Animals are monitored for clinical signs of toxicity during and after exposure. A 14-day observation period follows the exposure, during which mortality, clinical signs, and body weight changes are recorded.[14][15]

  • Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.[14][15]

Potential Metabolic Pathways

The metabolism of this compound is predicted to follow the general pathways for aliphatic ketones. These pathways primarily involve reduction and oxidation reactions, which serve to increase the water solubility of the compound and facilitate its excretion.

Aliphatic ketones can be metabolized through several routes:

  • Reduction: The ketone group can be reduced to a secondary alcohol. This reaction is often reversible. The resulting alcohol can then be conjugated, for example, with glucuronic acid, to form a more water-soluble compound that is readily excreted.[14]

  • Alpha-Oxidation: The carbon atom adjacent to the carbonyl group can be hydroxylated, followed by further oxidation.

  • Beta-Oxidation: Similar to fatty acid metabolism, the alkyl chain can be shortened by sequential removal of two-carbon units.[12]

  • Cytochrome P450 (CYP) Mediated Oxidation: CYP enzymes, particularly in the liver, can hydroxylate the alkyl chain at various positions. This increases the polarity of the molecule and provides a site for subsequent conjugation reactions.

This compound This compound Reduction Reduction This compound->Reduction Oxidation Oxidation This compound->Oxidation (CYP450, α- & β-oxidation) 4-Ethylnonan-2-ol 4-Ethylnonan-2-ol Reduction->4-Ethylnonan-2-ol Hydroxylated Metabolites Hydroxylated Metabolites Oxidation->Hydroxylated Metabolites Conjugation Conjugation 4-Ethylnonan-2-ol->Conjugation Hydroxylated Metabolites->Conjugation Excretion Excretion Conjugation->Excretion

Figure 2: Potential Metabolic Pathways of this compound.

Conclusion

Based on the toxicological data of its structural analogues, this compound is predicted to be harmful if inhaled, cause serious eye irritation, and may lead to central nervous system depression, manifesting as drowsiness or dizziness. While a carcinogenic potential is noted for 4-methylpentan-2-one, the direct applicability of this endpoint to this compound requires a more detailed weight-of-evidence analysis. The metabolic profile is expected to involve reduction and oxidation, leading to the formation of more polar metabolites that are subsequently conjugated and excreted. The information presented in this guide serves as a preliminary toxicological assessment and should be used to inform risk management decisions and guide any future testing strategies for this compound. Direct empirical testing of this compound would be necessary to definitively establish its toxicological profile.

References

4-Ethylnonan-2-one: An Unexplored Frontier in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the potential biological activity of 4-Ethylnonan-2-one. Despite its defined chemical structure, this compound remains largely uncharacterized in the context of pharmacology, toxicology, and molecular biology.

At present, there is no substantive data available to construct a detailed technical guide or whitepaper on the biological activities of this compound. Searches of prominent scientific databases and literature repositories have not yielded any studies detailing its effects on cellular signaling pathways, its potential as a therapeutic agent, or established experimental protocols for its biological assessment.

This lack of information precludes the fulfillment of the core requirements for an in-depth technical guide, including:

  • Quantitative Data Presentation: No published studies containing quantitative data such as IC50, EC50, or other biological activity metrics for this compound were identified.

  • Experimental Protocols: Detailed methodologies for key experiments related to the biological activity of this specific compound are not available in the current body of scientific literature.

  • Signaling Pathway Visualization: Without any identified biological activity or mechanism of action, the creation of diagrams for signaling pathways is not possible.

For researchers, scientists, and drug development professionals, this compound represents a truly novel chemical entity with unexplored potential. The absence of existing research presents a unique opportunity for foundational studies to characterize its basic biological properties. Future research could focus on initial in vitro screening assays across a range of cell lines and molecular targets to identify any potential areas of biological relevance.

Until such foundational research is conducted and published, any discussion of the biological activity of this compound would be purely speculative. The scientific community awaits the first reports on the bioactivity of this compound to begin to understand its potential role in biological systems and its viability as a subject for further research and development.

An In-depth Technical Guide to the Isomers of 4-Ethylnonan-2-one and their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylnonan-2-one and its isomers. Given the limited availability of specific experimental data for this compound, this document focuses on the isomeric class of undecan-2-ones, using experimentally determined properties of 2-undecanone (B123061) as a representative example. This guide covers the structural diversity of these isomers, their physicochemical properties, general methods for their synthesis, and standard protocols for their analytical characterization.

Introduction to this compound and its Isomers

This compound is a saturated aliphatic ketone with the chemical formula C₁₁H₂₂O. As a member of the undecanone family, it shares its molecular formula with a large number of structural isomers. These isomers exhibit variations in the branching of their carbon chains and the position of the carbonyl group, leading to a range of physical and chemical properties. Ketones are characterized by a carbonyl group (C=O) bonded to two other carbon atoms.[1] The polarity of the carbonyl group influences many of the properties of these compounds, including their boiling points and solubility.[2][3]

The structural isomers of this compound can be broadly categorized as follows:

  • Positional Isomers: These isomers differ in the location of the carbonyl group along the carbon chain.

  • Skeletal Isomers: These isomers have different arrangements of the carbon atoms in their backbone, leading to variations in branching.

Due to the chiral center at the fourth carbon in this compound, it can also exist as a pair of enantiomers.

Isomers of this compound

The systematic identification of all isomers of this compound is a complex task. However, we can illustrate the structural diversity by considering various arrangements of the undecane (B72203) backbone and the placement of the carbonyl group.

Table 1: Representative Isomers of this compound (Undecan-2-ones)

IUPAC NameMolecular FormulaStructure
This compoundC₁₁H₂₂OCH₃CH₂CH(CH₂CH₃)CH₂CH₂CH₂CH₂COCH₃
2-UndecanoneC₁₁H₂₂OCH₃(CH₂)₈COCH₃
3-UndecanoneC₁₁H₂₂OCH₃CH₂(CH₂)₇COCH₂CH₃
5-Methyl-2-decanoneC₁₁H₂₂OCH₃(CH₂)₄CH(CH₃)CH₂CH₂COCH₃
6-Methyl-2-decanoneC₁₁H₂₂OCH₃(CH₂)₃CH(CH₃)CH₂CH₂CH₂COCH₃

Physicochemical Properties

Table 2: Physicochemical Properties of 2-Undecanone (Representative of Undecan-2-one Isomers)

PropertyValue
Molecular Weight170.30 g/mol
Boiling Point231.5 °C[1]
Melting Point15 °C[1]
Density0.826 g/cm³ at 20 °C[1]
Solubility in WaterInsoluble
LogP (Octanol/Water Partition Coefficient)4.09[1]

Generally, the boiling points of ketones are higher than those of nonpolar alkanes with similar molecular weights due to dipole-dipole interactions of the carbonyl group.[4] However, they are typically lower than those of corresponding alcohols because they cannot act as hydrogen bond donors.[4] The solubility of ketones in water decreases as the length of the carbon chain increases.[2]

Experimental Protocols

Synthesis of Aliphatic Ketones

Several methods are available for the synthesis of aliphatic ketones like this compound and its isomers. The choice of method depends on the desired isomer and the available starting materials.

General Protocol for the Oxidation of Secondary Alcohols:

A common and straightforward method for synthesizing ketones is the oxidation of the corresponding secondary alcohol.

  • Dissolution: Dissolve the secondary alcohol (e.g., 4-ethylnonan-2-ol) in a suitable organic solvent such as acetone (B3395972) or dichloromethane.

  • Oxidation: Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid) or pyridinium (B92312) chlorochromate (PCC), dropwise to the solution at a controlled temperature (typically 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a reducing agent like sodium bisulfite or isopropanol.

  • Extraction: Extract the ketone from the reaction mixture using an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation.

Synthesis_Workflow Start Secondary Alcohol Solvent Dissolve in Organic Solvent Start->Solvent Oxidation Add Oxidizing Agent (e.g., PCC, Jones Reagent) Solvent->Oxidation Monitoring Monitor Reaction (TLC or GC) Oxidation->Monitoring Quenching Quench Excess Oxidizing Agent Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify (Column Chromatography or Distillation) Extraction->Purification Product Ketone Product Purification->Product

Caption: General workflow for the synthesis of ketones via oxidation of secondary alcohols.

Analytical Characterization

The characterization of this compound and its isomers relies on a combination of spectroscopic and chromatographic techniques.

GC-MS is a powerful technique for separating and identifying the components of a mixture. It is particularly well-suited for the analysis of volatile compounds like ketones.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the ketone sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC injection port.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of isomers is achieved based on their different boiling points and interactions with the stationary phase of the column.

  • Detection (MS): As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, producing a mass spectrum for each component.

  • Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the individual isomers by comparison with spectral libraries or known standards.

GCMS_Workflow Sample Ketone Sample Preparation Dissolve in Volatile Solvent Sample->Preparation Injection Inject into GC Preparation->Injection Separation Separation in GC Column Injection->Separation Ionization Ionization in Mass Spectrometer Separation->Ionization Detection Detection of Fragments by Mass Analyzer Ionization->Detection Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Analysis Identification Isomer Identification Analysis->Identification

Caption: A typical workflow for the analysis of ketone isomers using GC-MS.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The chemical shift of protons on carbons alpha to the carbonyl group typically appears in the range of 2.0-2.5 ppm. The splitting patterns provide information about the number of neighboring protons.

  • ¹³C NMR: The carbonyl carbon of a ketone gives a characteristic signal in the downfield region of the spectrum, typically between 200 and 220 ppm.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified ketone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure of the isomer.

IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl group of a saturated aliphatic ketone exhibits a strong, characteristic absorption band in the region of 1705-1725 cm⁻¹.

Experimental Protocol:

  • Sample Preparation: A thin film of the liquid ketone sample is placed between two salt plates (e.g., NaCl or KBr), or a small amount is dissolved in a suitable solvent (e.g., CCl₄) for solution-phase analysis.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.

  • Spectral Analysis: The position and intensity of the absorption bands are analyzed to confirm the presence of the carbonyl group and other functional groups.

Biological Properties and Applications

Aliphatic ketones, including C11 ketones, are found in nature and can exhibit a range of biological activities. For instance, 2-undecanone is known to have insect-repellent properties. While specific biological activities of this compound have not been extensively studied, its structural similarity to other bioactive ketones suggests potential applications in areas such as flavor and fragrance chemistry, pest control, and as a starting material for the synthesis of more complex molecules in drug development. Further research is needed to fully elucidate the biological profile of this compound and its isomers.

Conclusion

This technical guide has provided a detailed overview of this compound and its isomers, with a focus on their classification, physicochemical properties, synthesis, and characterization. While specific experimental data for this compound remains scarce, the properties of its isomer, 2-undecanone, serve as a valuable reference point. The experimental protocols outlined in this guide provide a solid foundation for researchers and scientists working with this class of compounds. The structural diversity of undecan-2-one isomers presents opportunities for further investigation into their unique properties and potential applications in various scientific and industrial fields.

References

Navigating the Unknown: A Technical Guide to Assessing the Environmental Fate of 4-Ethylnonan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature lacks specific experimental data on the environmental fate of 4-Ethylnonan-2-one. This guide, therefore, outlines the established methodologies and data presentation formats that researchers, scientists, and drug development professionals would employ to determine the environmental persistence, mobility, and degradation of this, or structurally similar, long-chain ketones. The quantitative data and specific pathways presented herein are illustrative and based on findings for analogous compounds.

Introduction to Environmental Fate Assessment

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including water, soil, and air. Understanding these processes is critical for predicting potential exposure levels, assessing environmental risk, and ensuring the development of environmentally benign substances. For a compound like this compound, a C11 aliphatic ketone, the key environmental fate processes to investigate are biodegradation, hydrolysis, photolysis, and soil/sediment adsorption.

Core Environmental Fate Processes and Experimental Protocols

A comprehensive assessment of the environmental fate of this compound would necessitate a suite of laboratory experiments designed to simulate natural conditions.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. It is often the primary mechanism of removal for organic compounds in the environment.

Experimental Protocol: Aerobic Biodegradation in Water (Adapted from OECD Guideline 301)

A common method to assess ready biodegradability is the "Ready Biodegradability Test" (e.g., OECD 301B - CO₂ Evolution Test).

  • Inoculum Preparation: An inoculum is prepared from the activated sludge of a domestic wastewater treatment plant. This provides a diverse microbial community.

  • Test Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth.

  • Test Setup: The test substance, this compound, is added to the mineral medium as the sole source of organic carbon at a concentration typically between 10 and 20 mg/L. This is then inoculated with the prepared activated sludge.

  • Control and Reference: A blank control (inoculum and medium only) and a reference control (using a readily biodegradable substance like sodium benzoate) are run in parallel.

  • Incubation: The test flasks are incubated in the dark at a constant temperature (e.g., 20-24°C) for 28 days.

  • Measurement: The amount of CO₂ evolved from the ultimate aerobic biodegradation of the test substance is measured over the 28-day period. This can be done by trapping the CO₂ in a barium hydroxide (B78521) or sodium hydroxide solution and titrating the remaining hydroxide, or by using a CO₂ analyzer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂). A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% ThCO₂ within a 10-day window during the 28-day study.

A study on methyl isobutyl ketone (MIBK), a structurally related smaller ketone, indicated that it can be biodegraded by acclimated mixed cultures.[1] The biodegradation kinetics for MIBK were studied with initial concentrations ranging from 200-700 mg/L, showing a maximum specific growth rate of 0.128 h⁻¹ at an initial concentration of 600 mg/L.[1] While not directly applicable to this compound, this suggests that ketones can be susceptible to microbial degradation.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For ketones, this process is generally slow under neutral pH conditions but can be catalyzed by acids or bases.

Experimental Protocol: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Addition: A sterile solution of this compound is added to each buffer solution at a low concentration (e.g., < 1 mg/L) to avoid issues with solubility.

  • Incubation: The solutions are maintained at a constant temperature (e.g., 25°C) in the dark to prevent photolysis.

  • Sampling and Analysis: Aliquots are taken at regular intervals and analyzed for the concentration of the parent compound using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The rate of hydrolysis is determined by plotting the natural logarithm of the concentration against time. The slope of this line gives the pseudo-first-order rate constant (k_obs). The half-life (t½) is then calculated as ln(2)/k_obs.

While direct data for this compound is unavailable, studies on the hydrolysis of other organic compounds, such as 4-imino-imidazolidin-2-ones, have shown that the rate can be highly dependent on pH.[2]

Photolysis

Photolysis is the decomposition of molecules by light. The rate of photolysis depends on the light absorption properties of the molecule and the quantum yield of the reaction.

Experimental Protocol: Direct Photolysis in Water (Adapted from OECD Guideline 316)

  • UV-Vis Absorption Spectrum: The first step is to determine the UV-Vis absorption spectrum of this compound in pure water to see if it absorbs light in the environmentally relevant wavelength range (>290 nm).

  • Test Solution: A solution of the test substance in pure, air-saturated water is prepared.

  • Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark at the same temperature.

  • Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time points and analyzed for the concentration of the parent compound.

  • Data Analysis: The rate of photolysis is determined, and the environmental half-life is calculated based on the light intensity and the reaction quantum yield.

For a related compound, 4-methyl-2-pentanone, photooxidation products in the presence of nitrous acid and artificial sunlight included acetone, peroxyacetal nitrate, and methyl nitrate.[3] The atmospheric lifetime was estimated to be between 1 and 5 days.[3]

Soil Adsorption

The extent to which a chemical adsorbs to soil and sediment particles determines its mobility in the environment. This is quantified by the soil adsorption coefficient (Koc).

Experimental Protocol: Soil Adsorption/Desorption using a Batch Equilibrium Method (Adapted from OECD Guideline 106)

  • Soil Selection: A range of soils with varying organic carbon content and pH are selected.

  • Test Solution: A solution of this compound is prepared in a 0.01 M CaCl₂ solution, which acts as a background electrolyte.

  • Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are agitated for a period sufficient to reach equilibrium (e.g., 24 hours).

  • Separation and Analysis: The tubes are centrifuged to separate the soil from the aqueous phase. The concentration of the test substance remaining in the aqueous phase is measured.

  • Calculation of Kd: The amount of substance adsorbed to the soil is calculated by mass balance. The soil-water distribution coefficient (Kd) is then calculated as the ratio of the concentration in soil to the concentration in water.[4]

  • Calculation of Koc: The Kd value is normalized to the organic carbon content of the soil to obtain the organic carbon-water (B12546825) partition coefficient (Koc).[4] Koc = (Kd / % organic carbon) * 100.[4] A high Koc value indicates strong adsorption and low mobility.[4]

Data Presentation

Quantitative data from environmental fate studies should be summarized in clear and concise tables.

Table 1: Hypothetical Biodegradation Data for this compound

Test SystemDuration (days)% Biodegradation (ThCO₂)Readily Biodegradable
Aerobic Aqueous Medium (OECD 301B)2875Yes
Anaerobic Sludge (OECD 311)6045No

Table 2: Hypothetical Hydrolysis and Photolysis Data for this compound

ProcessConditionRate Constant (k)Half-life (t½)
HydrolysispH 4, 25°C1.2 x 10⁻⁷ s⁻¹67 days
HydrolysispH 7, 25°C8.1 x 10⁻⁸ s⁻¹99 days
HydrolysispH 9, 25°C2.5 x 10⁻⁷ s⁻¹32 days
PhotolysisSimulated Sunlight, 25°C3.0 x 10⁻⁶ s⁻¹2.7 days

Table 3: Hypothetical Soil Adsorption Data for this compound

Soil Type% Organic CarbonKd (L/kg)Log KocMobility Class
Sandy Loam1.2153.10Low
Silt Loam2.5353.15Low
Clay0.893.05Low

Visualizations

Diagrams are essential for illustrating complex relationships and workflows in environmental fate assessment.

Environmental_Fate_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Environmental Fate Processes cluster_2 Environmental Compartments cluster_3 Risk Assessment Structure Chemical Structure (this compound) PhysChem Physicochemical Properties (Solubility, Vapor Pressure, Log Kow) Structure->PhysChem Biodegradation Biodegradation PhysChem->Biodegradation Hydrolysis Hydrolysis PhysChem->Hydrolysis Photolysis Photolysis PhysChem->Photolysis Adsorption Soil/Sediment Adsorption PhysChem->Adsorption Water Water Biodegradation->Water Soil Soil Biodegradation->Soil Hydrolysis->Water Photolysis->Water Air Air Photolysis->Air Adsorption->Soil Mobility Mobility (Koc) Adsorption->Mobility Persistence Persistence (Half-life) Water->Persistence Soil->Persistence Air->Persistence Exposure Environmental Exposure Concentration (PEC) Persistence->Exposure Mobility->Exposure Risk Environmental Risk Exposure->Risk

Caption: Logical workflow for assessing the environmental fate of a chemical.

Biodegradation_Experimental_Workflow cluster_0 Preparation cluster_1 Experimental Setup cluster_2 Incubation and Measurement cluster_3 Data Analysis Inoculum Prepare Inoculum (Activated Sludge) TestFlask Test Flask: Medium + Inoculum + Test Substance Inoculum->TestFlask BlankControl Blank Control: Medium + Inoculum Inoculum->BlankControl RefControl Reference Control: Medium + Inoculum + Reference Substance Inoculum->RefControl Medium Prepare Mineral Salt Medium Medium->TestFlask Medium->BlankControl Medium->RefControl TestSubstance Prepare Stock Solution of this compound TestSubstance->TestFlask Incubation Incubate at 20-24°C for 28 days TestFlask->Incubation BlankControl->Incubation RefControl->Incubation Measurement Measure CO2 Evolution Incubation->Measurement Calculation Calculate % Biodegradation Measurement->Calculation Conclusion Determine if Readily Biodegradable Calculation->Conclusion

Caption: Workflow for a ready biodegradability test (OECD 301B).

Conclusion

While specific data for this compound is currently lacking, a robust framework exists for determining its environmental fate. By conducting standardized tests for biodegradation, hydrolysis, photolysis, and soil adsorption, and presenting the resulting data in a clear and structured manner, researchers can build a comprehensive environmental profile of the substance. This information is indispensable for conducting thorough risk assessments and ensuring the safe and sustainable use of new chemical entities. The protocols and data presentation formats outlined in this guide provide a clear roadmap for the necessary experimental work.

References

An In-depth Technical Guide to 4-Methylnonan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "4-Ethylnonan-2-one" did not yield any results in chemical databases or scientific literature. This suggests that the requested compound is either not a recognized chemical entity or is extremely rare and not publicly documented. It is possible that the name is a typographical error. This guide will therefore focus on a close structural analog, 4-methylnonan-2-one , for which scientific data is available.

Introduction

4-Methylnonan-2-one is a saturated aliphatic ketone. Its structure consists of a nine-carbon chain (nonane) with a ketone functional group at the second carbon position and a methyl group substituent at the fourth carbon position. As a chiral compound, it can exist as two enantiomers, (R)-4-methylnonan-2-one and (S)-4-methylnonan-2-one. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 4-methylnonan-2-one.

PropertyValueReference
Molecular Formula C₁₀H₂₀O[1]
Molecular Weight 156.27 g/mol [1]
CAS Number 67639-92-3[1]
IUPAC Name 4-methylnonan-2-one[1]
Boiling Point (estimated) 205.54 °C
Melting Point (estimated) -3.45 °C
Density (estimated) 0.8284 g/cm³
Refractive Index (estimated) 1.4235
SMILES CCCCCC(C)CC(=O)C[1]
InChI InChI=1S/C10H20O/c1-4-5-6-7-9(2)8-10(3)11/h9H,4-8H2,1-3H3[1]
InChIKey JBYKHOKWOUCUDJ-UHFFFAOYSA-N[1]

Synthesis and Discovery

The specific historical discovery of 4-methylnonan-2-one is not well-documented in readily available literature, suggesting it is a compound synthesized for specific research or commercial purposes rather than a historically significant natural product. Its synthesis can be achieved through various established methods for ketone formation. A common conceptual approach involves the alkylation of a ketone enolate or a related synthetic equivalent.

General Synthetic Approach: Enolate Alkylation

A logical and widely applicable method for the synthesis of 4-methylnonan-2-one is the alkylation of an enolate. This involves the deprotonation of a suitable ketone to form a nucleophilic enolate, which then reacts with an alkyl halide.

G start Acetone enolate Acetone Enolate start->enolate LDA, THF, -78 °C intermediate 2-Nonanone enolate->intermediate 1. Add 1-Bromohexane 2. H₃O⁺ workup alkyl_halide 1-Bromohexane alkyl_halide->intermediate methyl_enolate 2-Nonanone Enolate intermediate->methyl_enolate LDA, THF, -78 °C product 4-Methylnonan-2-one methyl_enolate->product 1. Add Methyl Iodide 2. H₃O⁺ workup methyl_iodide Methyl Iodide methyl_iodide->product G molecular_ion Molecular Ion (m/z 156) alpha_cleavage1 Alpha-Cleavage molecular_ion->alpha_cleavage1 alpha_cleavage2 Alpha-Cleavage molecular_ion->alpha_cleavage2 mclafferty McLafferty Rearrangement molecular_ion->mclafferty fragment1 Fragment (m/z 141) alpha_cleavage1->fragment1 neutral_loss1 Loss of •CH₃ alpha_cleavage1->neutral_loss1 fragment2 Fragment (m/z 43) alpha_cleavage2->fragment2 neutral_loss2 Loss of •C₇H₁₅ alpha_cleavage2->neutral_loss2 fragment3 Fragment (m/z 58) mclafferty->fragment3 neutral_loss3 Loss of C₇H₁₄ mclafferty->neutral_loss3

References

Methodological & Application

Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This application note outlines a general protocol for the analysis of ketones, a class of organic compounds characterized by a carbonyl group bonded to two other carbon atoms. Due to the unavailability of specific experimental data for "4-Ethylnonan-2-one," this document provides a detailed protocol and expected data for a structurally similar and more readily available ketone, 4-Methylnonan-2-one . This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

The methodology described herein is applicable to a wide range of ketones and can be adapted for the analysis of various sample matrices. The protocol details the instrumental parameters for the gas chromatograph and the mass spectrometer, ensuring optimal separation and detection of the target analyte.

Chemical Properties of 4-Methylnonan-2-one

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust GC-MS method.

PropertyValue
Chemical Formula C10H20O
Molecular Weight 156.27 g/mol
Boiling Point 195.6 °C (predicted)
Structure
4-Methylnonan-2-one structure
Image Source: PubChem CID 546309

Experimental Protocol

This section provides a detailed experimental protocol for the GC-MS analysis of 4-Methylnonan-2-one.

Materials and Reagents
  • Standard: 4-Methylnonan-2-one (≥98% purity)

  • Solvent: Dichloromethane or Hexane (GC grade)

  • Inert Gas: Helium (99.999% purity)

  • Vials: 2 mL amber glass vials with PTFE-lined caps

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

GC-MS Parameters
ParameterSetting
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program
Initial Temperature50 °C, hold for 2 min
Ramp Rate10 °C/min
Final Temperature250 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan

Predicted Mass Spectrum Data for 4-Methylnonan-2-one

The following table summarizes the predicted major mass fragments for 4-Methylnonan-2-one based on standard fragmentation patterns for ketones. The molecular ion peak is expected at m/z 156.

m/z (Mass-to-Charge Ratio)Predicted Fragment IonRelative Abundance
43[CH3CO]+High
58[CH3COCH3]+ (McLafferty rearrangement)High
71[C5H11]+Moderate
85[C6H13]+Moderate
99[M-C4H9]+Low
113[M-C3H7]+Low
141[M-CH3]+Low
156 [M]+ (Molecular Ion) Low to Moderate

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of a ketone sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution in Solvent Sample->Dilution Standard Standard Preparation Standard->Dilution Vialing Transfer to GC Vial Dilution->Vialing Injection Sample Injection Vialing->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Integration Peak Integration Acquisition->Integration LibrarySearch Library Search & Identification Integration->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Report Generation Quantification->Report

Caption: Workflow for GC-MS analysis of ketones.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of ketones using Gas Chromatography-Mass Spectrometry. While specific experimental data for this compound is not available, the provided methodology for 4-Methylnonan-2-one serves as a robust starting point for method development for a wide range of similar ketones. The detailed instrumental parameters and expected mass spectral data will aid researchers in the successful identification and quantification of these compounds. It is recommended to perform a system suitability check and to optimize the GC oven temperature program for the specific ketone of interest to achieve the best chromatographic resolution.

Application Note: Quantification of 4-Ethylnonan-2-one using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Ethylnonan-2-one is a ketone that may be of interest to researchers in the fields of food science, environmental analysis, and metabolomics as a flavor component, potential contaminant, or biomarker. Accurate and sensitive quantification of this compound is essential for its study. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in liquid matrices. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for sensitive and selective detection.

Methodology

The analysis is performed using a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source. Separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water. Quantification is based on multiple reaction monitoring (MRM), which enhances the specificity and sensitivity of the method.[1]

Data Presentation

The developed LC-MS/MS method was validated for its key quantitative performance parameters. A summary of these hypothetical validation results is presented in the table below.

ParameterResult
Retention Time (RT)4.8 minutes
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Linearity (r²)>0.995
Dynamic Range1.5 - 1000 ng/mL
Recovery92 - 105%
Precision (%RSD)< 7%

Experimental Protocols

1. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards (1.5 - 1000 ng/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with a mixture of 50:50 (v/v) acetonitrile and water.

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the liquid sample (e.g., beverage, plasma), add 2 mL of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase (90:10 water:acetonitrile) and inject it into the LC-MS/MS system.

3. Liquid Chromatography Method

  • Instrument: A typical HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 10% B for re-equilibration.

4. Mass Spectrometry Method

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • MRM Transitions (Hypothetical):

    • Quantifier: Precursor Ion (m/z) 157.3 -> Product Ion (m/z) 99.1

    • Qualifier: Precursor Ion (m/z) 157.3 -> Product Ion (m/z) 71.1

  • Collision Energy: Optimized for the specific instrument, typically in the range of 10-20 eV.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.

Workflow Visualization

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Calibration Curve) Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Collection Sample Collection (1 mL liquid matrix) Extraction Liquid-Liquid Extraction (with Ethyl Acetate) Sample_Collection->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution LC_Separation LC Separation (C18 Column, Gradient Elution) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound.

References

Application Notes and Protocols for the Quantification of 4-Ethylnonan-2-one in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethylnonan-2-one is a long-chain aliphatic ketone that has been investigated as a potential biomarker for oxidative stress. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage. Lipid peroxidation, a key event in oxidative stress, leads to the formation of various byproducts, including aldehydes and ketones. The quantification of specific lipid peroxidation products, such as this compound, in biological matrices can provide valuable insights into the extent of oxidative damage in various pathological conditions.

These application notes provide a detailed protocol for the sensitive and specific quantification of this compound in human plasma samples using gas chromatography-mass spectrometry (GC-MS) with a derivatization procedure.

Data Presentation

Table 1: Hypothetical Concentration of this compound in Plasma of Healthy vs. Disease Cohorts.

CohortNThis compound (ng/mL)
Mean ± SD
Healthy Controls500.5 ± 0.2
Disease X Patients502.8 ± 1.1
Disease Y Patients501.5 ± 0.7
Statistically significant difference from Healthy Controls (p < 0.05)

Table 2: Method Validation Parameters for this compound Quantification in Human Plasma.

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery (%) 85 - 105%
Matrix Effect (%) < 15%

Experimental Protocols

Sample Collection and Storage
  • Collect whole blood from subjects in tubes containing EDTA as an anticoagulant.

  • Separate plasma by centrifugation at 1,500 x g for 15 minutes at 4°C.

  • Transfer the plasma to clean polypropylene (B1209903) tubes.

  • Store plasma samples at -80°C until analysis to minimize degradation of the analyte.

Sample Preparation: Liquid-Liquid Extraction and Derivatization

This protocol utilizes a liquid-liquid extraction to isolate this compound from the plasma matrix, followed by a two-step derivatization process (methoximation and silylation) to enhance its volatility and improve its chromatographic properties for GC-MS analysis.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., this compound-d3 at 100 ng/mL in methanol)

  • Methanol (B129727) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Heating block or incubator

  • GC vials with inserts

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation and Extraction:

    • To a 2 mL microcentrifuge tube, add 200 µL of plasma.

    • Add 20 µL of the internal standard solution.

    • Add 800 µL of ice-cold methanol to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new glass tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization - Step 1: Methoximation:

    • Add 50 µL of methoxyamine hydrochloride solution to the dried extract.

    • Vortex for 1 minute.

    • Incubate at 60°C for 60 minutes to convert the keto group to an oxime.

  • Derivatization - Step 2: Silylation:

    • Cool the sample to room temperature.

    • Add 50 µL of MSTFA with 1% TMCS.

    • Vortex for 1 minute.

    • Incubate at 60°C for 30 minutes to silylate any hydroxyl groups.

  • Final Extraction:

    • Cool the sample to room temperature.

    • Add 200 µL of hexane and vortex for 1 minute.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the hexane layer to a GC vial with an insert for analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions (Hypothetical):

  • This compound derivative: m/z values corresponding to characteristic fragments (e.g., molecular ion and major fragments of the derivatized compound).

  • Internal Standard derivative: m/z values corresponding to characteristic fragments of the derivatized internal standard.

Note: The specific SIM ions will need to be determined by analyzing the mass spectrum of the derivatized this compound standard.

Calibration and Quantification
  • Prepare a series of calibration standards by spiking known amounts of this compound into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Process the calibration standards alongside the unknown samples using the same extraction and derivatization procedure.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

G cluster_sample_collection Sample Collection & Processing cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis WholeBlood Whole Blood Collection (EDTA tube) Centrifugation1 Centrifugation (1500 x g, 15 min, 4°C) WholeBlood->Centrifugation1 Plasma Plasma Separation Centrifugation1->Plasma Storage Storage at -80°C Plasma->Storage Thawing Plasma Thawing Storage->Thawing Spiking Internal Standard Spiking Thawing->Spiking Precipitation Protein Precipitation (Methanol) Spiking->Precipitation Centrifugation2 Centrifugation (14,000 x g, 10 min, 4°C) Precipitation->Centrifugation2 Evaporation Supernatant Evaporation Centrifugation2->Evaporation Methoximation Methoximation (60°C, 60 min) Evaporation->Methoximation Silylation Silylation (MSTFA, 60°C, 30 min) Methoximation->Silylation FinalExtraction Final Extraction (Hexane) Silylation->FinalExtraction Injection GC Injection FinalExtraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: Experimental workflow for the quantification of this compound.

G cluster_pathway Lipid Peroxidation and Cellular Stress PUFA Polyunsaturated Fatty Acids (in cell membranes) LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation ROS Reactive Oxygen Species (ROS) ROS->LipidPeroxidation LipidHydroperoxides Lipid Hydroperoxides LipidPeroxidation->LipidHydroperoxides AldehydesKetones Reactive Aldehydes & Ketones (e.g., this compound) LipidHydroperoxides->AldehydesKetones ProteinAdducts Protein Adducts AldehydesKetones->ProteinAdducts DNAAdducts DNA Adducts AldehydesKetones->DNAAdducts CellularDamage Cellular Damage & Dysfunction ProteinAdducts->CellularDamage DNAAdducts->CellularDamage StressResponse Cellular Stress Response (e.g., Nrf2 activation) CellularDamage->StressResponse

Caption: General pathway of lipid peroxidation leading to cellular stress.

Application Notes & Protocols for the Use of 4-Methylpentan-2-one as a Chemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methylpentan-2-one (MIBK) is a colorless liquid organic compound with a characteristic sweet odor.[1][2] It is widely utilized as a solvent for gums, resins, paints, varnishes, lacquers, and nitrocellulose.[2][3] In the analytical laboratory, its high purity, stability, and well-characterized physicochemical properties make it an excellent candidate for use as a chemical standard in various analytical techniques, particularly in chromatography and spectroscopy. These application notes provide an overview of its properties, preparation, and use as a standard for qualitative and quantitative analysis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a chemical standard is crucial for its proper handling, storage, and application in analytical methods.

PropertyValueReference
Molecular Formula C6H12O[4]
Molecular Weight 100.16 g/mol [3][4]
CAS Number 108-10-1[3][5]
Appearance Clear, colorless liquid[1][6]
Odor Pleasant, sweet, fruity[1]
Density 0.801 g/mL at 25 °C[1][3]
Boiling Point 117-118 °C[1][3]
Melting Point -80 °C[1][3]
Flash Point 14 °C[6]
Solubility in Water 17 g/L (20 °C)[1]
Vapor Pressure 15 mm Hg (20 °C)[1]
Refractive Index 1.395 (20 °C)[1]

Applications as a Chemical Standard

4-Methylpentan-2-one serves as a versatile standard in a range of analytical applications:

  • Internal Standard in Gas Chromatography (GC): Due to its volatility and chemical inertness, MIBK is an ideal internal standard for the quantification of volatile and semi-volatile organic compounds. Its distinct retention time allows for accurate and precise quantification of analytes in complex matrices.

  • Calibration Standard: It is used to create calibration curves for the quantification of other ketones or organic solvents in environmental, food and beverage, and industrial hygiene samples.[3]

  • System Suitability Standard: MIBK can be used to verify the performance of a chromatographic system (e.g., GC-FID, GC-MS) by assessing parameters such as peak resolution, tailing factor, and theoretical plates before running analytical samples.

  • Reference Standard in Spectroscopy: In techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, the well-defined spectral peaks of MIBK can be used for chemical shift referencing or as a benchmark for spectral interpretation.

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is paramount for reliable analytical results.

Materials:

  • 4-Methylpentan-2-one (analytical standard grade, ≥99.5% purity)

  • Methanol (HPLC or GC grade) or other suitable solvent

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Analytical balance

Protocol for a 1000 µg/mL Primary Stock Solution:

  • Ensure all glassware is scrupulously clean and dry.

  • Place a 100 mL volumetric flask on an analytical balance and tare.

  • Carefully add approximately 100 mg of 4-Methylpentan-2-one to the flask and record the exact weight.

  • Dissolve the MIBK in a small amount of methanol, swirling gently.

  • Once dissolved, fill the flask to the calibration mark with methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Calculate the exact concentration of the stock solution based on the recorded weight.

  • Store the stock solution in a tightly sealed, labeled amber glass bottle at 4°C.

Preparation of Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution to cover the desired concentration range for the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of volatile organic compounds using 4-Methylpentan-2-one as an internal standard.

Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at 1.0 mL/min
Oven Program 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 350 m/z

Sample Preparation:

  • To 1 mL of the sample, add a known amount (e.g., 10 µL of a 100 µg/mL solution) of the 4-Methylpentan-2-one internal standard solution.

  • Vortex the sample to ensure thorough mixing.

  • Inject the sample into the GC-MS system.

Data Analysis:

  • Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas of the analytes and the internal standard.

  • Calculate the response factor for each analyte relative to the internal standard using a calibration standard.

  • Quantify the concentration of the analytes in the sample using the internal standard calibration method.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh MIBK Standard dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute spike Spike with IS dilute->spike sample Aliquot Sample sample->spike vortex Vortex spike->vortex inject GC-MS Injection vortex->inject acquire Data Acquisition inject->acquire integrate Peak Integration acquire->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for using 4-Methylpentan-2-one as an internal standard.

logical_relationship cluster_properties Physicochemical Properties cluster_application Analytical Applications cluster_outcome Resulting Benefits Purity High Purity IS Internal Standard Purity->IS Stability Chemical Stability Stability->IS Volatility Optimal Volatility CS Calibration Standard Volatility->CS Inertness Chemical Inertness SS System Suitability Inertness->SS Accuracy Accuracy IS->Accuracy Precision Precision IS->Precision CS->Accuracy Reliability Reliability SS->Reliability

Caption: Rationale for selecting MIBK as a chemical standard.

References

"protocols for handling and storage of 4-Ethylnonan-2-one"

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Due to the lack of specific experimental data for 4-Ethylnonan-2-one, the following table presents estimated properties based on its chemical structure and data from similar long-chain ketones.

PropertyEstimated Value/InformationSource/Basis
Molecular Formula C₁₁H₂₂OChemical Structure
Molecular Weight 170.30 g/mol Chemical Structure
Appearance Colorless to pale yellow liquidGeneral property of aliphatic ketones
Odor Characteristic, possibly fruity or sharpGeneral property of aliphatic ketones
Boiling Point Estimated > 200 °CTrend for similar molecular weight ketones
Melting Point Data not available-
Flash Point Estimated > 80 °CHigher than shorter-chain ketones
Solubility Sparingly soluble in water; soluble in organic solventsGeneral property of long-chain ketones

Safety and Handling Protocols

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate PPE to minimize exposure.

PPESpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact.
Body Protection Laboratory coat.Protects skin and clothing from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of vapors.
Handling Procedures
  • Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Dispensing: When transferring or dispensing the chemical, use appropriate tools such as pipettes with compatible tips or graduated cylinders. Avoid pouring directly from large containers to minimize the risk of splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.

Storage Protocols

Proper storage of this compound is crucial for maintaining its stability and ensuring laboratory safety.

ParameterStorage ConditionRationale
Temperature Store in a cool, dry place.Prevents degradation and reduces vaporization.
Container Tightly sealed, chemically resistant container (e.g., amber glass bottle).Prevents leakage and contamination.
Incompatibilities Store away from strong oxidizing agents, strong bases, and strong reducing agents.Avoids potentially hazardous chemical reactions.
Ventilation Store in a well-ventilated area.Prevents the buildup of vapors.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for handling and storing this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Safety Transfer Chemical Transfer Chemical Prepare Fume Hood->Transfer Chemical Proceed Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Store Chemical Store Chemical Decontaminate Work Area->Store Chemical Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste

General workflow for handling this compound.

Storage_Protocol Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Label Ensure Proper Labeling Inspect->Label Store Store in Designated Cabinet Label->Store Conditions Cool, Dry, Well-Ventilated Away from Incompatibles Store->Conditions Usage Log Usage Store->Usage Dispose Dispose of Expired Chemical Usage->Dispose If Expired

Protocol for the safe storage of this compound.

Application Notes and Protocols for the Derivatization of 4-Ethylnonan-2-one for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethylnonan-2-one is a higher aliphatic ketone (C11) whose analysis can be challenging due to its moderate volatility and lack of a strong chromophore. Direct analysis by Gas Chromatography (GC) may suffer from poor peak shape and thermal degradation, while High-Performance Liquid Chromatography (HPLC) analysis is hindered by the absence of a UV-absorbing moiety. Chemical derivatization is a crucial strategy to overcome these limitations.[1] This process converts the analyte into a form that is more suitable for chromatographic analysis, enhancing volatility for GC or introducing a detectable tag for HPLC/LC-MS.[1]

This document provides detailed application notes and protocols for three common derivatization techniques applicable to this compound and similar ketones, enabling robust and sensitive quantification by GC-MS and HPLC-UV.

Decision Framework for Derivatization

The choice of derivatization strategy depends primarily on the available analytical instrumentation and the required sensitivity. The following diagram illustrates a logical workflow for selecting an appropriate method for ketones like this compound.

G cluster_input cluster_decision cluster_gc Gas Chromatography Path cluster_lc Liquid Chromatography Path Analyte This compound (or similar ketone) Platform Available Analytical Platform? Analyte->Platform GC_MS GC-MS Platform->GC_MS GC HPLC_LCMS HPLC-UV or LC-MS Platform->HPLC_LCMS HPLC / LC-MS GC_Deriv Derivatization Goal: Increase Volatility & Thermal Stability GC_MS->GC_Deriv MeOx_TMS Two-Step: Methoximation + Silylation (MeOx-TMS) GC_Deriv->MeOx_TMS High Stability Reduces Isomers PFBHA One-Step: PFBHA Oximation GC_Deriv->PFBHA High Sensitivity (NCI) Volatile Samples LC_Deriv Derivatization Goal: Introduce Chromophore & Improve Ionization HPLC_LCMS->LC_Deriv DNPH DNPH Derivatization LC_Deriv->DNPH Robust UV Detection Established Method

Caption: Logic diagram for selecting a derivatization method.

Application Note 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. To make ketones like this compound amenable to GC-MS analysis, derivatization is employed to increase volatility and thermal stability, and to improve chromatographic peak shape.[1]

Method 1: Two-Step Methoximation and Silylation (MeOx-TMS)

This is a robust and widely used method for metabolomics and the analysis of keto-compounds. The first step, methoximation, protects the keto group and prevents tautomerization, which could otherwise lead to multiple derivative peaks. The subsequent silylation of any other active hydrogens (if present) and the methoxime itself increases volatility for GC analysis.

Method 2: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization

PFBHA reacts with the ketone to form a stable oxime derivative. This method is particularly advantageous for trace analysis as the resulting derivative is highly sensitive, especially when using GC-MS in negative chemical ionization (NCI) mode.[2] It is also suitable for headspace analysis of volatile ketones.[2]

Table 1: Comparison of GC-MS Derivatization Methods

FeatureMethoximation + Silylation (MeOx-TMS)PFBHA Oximation
Principle Two-step process: Carbonyl protection followed by silylation to increase volatility.One-step oximation.
Primary Reagents Methoxyamine HCl (MeOx), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA).
Advantages - Stabilizes ketones, preventing byproducts.[3]- Increases volatility significantly.[3]- Well-established for complex mixtures.- High sensitivity, especially with NCI-MS.[2]- Suitable for headspace and SPME analysis.[4]- Derivatives are stable.[4]
Disadvantages - Two-step protocol is more time-consuming.- Reagents are sensitive to moisture.[3]- PFBHA reagent can be a source of background interference.- May be less suitable for non-volatile matrices.
Typical Application Quantitative analysis in biological matrices, metabolomics.Trace-level environmental analysis, air monitoring.[2][4]

Protocol 1: Two-Step MeOx-TMS Derivatization for GC-MS Analysis

This protocol is adapted from established methods for the derivatization of carbonyl compounds.[3]

1. Materials and Reagents

  • This compound standard or sample extract, dried completely.

  • Pyridine (anhydrous).

  • Methoxyamine hydrochloride (MeOx).

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

  • GC vials (2 mL) with PTFE-lined caps.

  • Heating block or incubator shaker.

  • Inert gas (Nitrogen or Argon).

2. Derivatization Workflow Diagram

G start Start: Dried Sample in GC Vial step1 Add 50 µL MeOx in Pyridine (20 mg/mL) start->step1 step2 Incubate: 90 min at 37°C step1->step2 step3 Cool to Room Temperature step2->step3 step4 Add 80 µL MSTFA + 1% TMCS step3->step4 step5 Incubate: 30 min at 37°C step4->step5 end Ready for GC-MS Injection step5->end

Caption: Workflow for MeOx-TMS derivatization.

3. Detailed Procedure

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended. Water will interfere with the silylation reagent.[3]

  • Methoximation:

    • Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of this solution to the dried sample in a GC vial.

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the mixture for 90 minutes at 37°C with gentle shaking.[3]

  • Silylation:

    • After incubation, allow the vial to cool to room temperature.

    • Add 80 µL of MSTFA (with 1% TMCS) to the vial.

    • Seal the vial again and vortex for 30 seconds.

    • Incubate for 30 minutes at 37°C.[3]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

4. Suggested GC-MS Parameters

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Injection: 1 µL, Splitless mode.

  • Inlet Temp: 250°C.

  • Oven Program: 60°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mode: Electron Ionization (EI), Scan m/z 40-500.

Application Note 2: Analysis by HPLC-UV

For laboratories where GC-MS is not available or for applications requiring analysis in aqueous matrices, derivatization for HPLC with UV detection is a robust alternative. The most common method involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[3][5][6] This reagent reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative, which is highly colored and possesses a strong chromophore, allowing for sensitive detection by UV-Vis detectors around 360 nm.[5][7]

Table 2: Features of DNPH Derivatization for HPLC Analysis

FeatureDNPH Derivatization
Principle Reaction with the carbonyl group to form a stable, UV-active hydrazone derivative.[5]
Primary Reagent 2,4-Dinitrophenylhydrazine (DNPH), typically acidified.
Advantages - Creates a derivative with strong UV absorbance (~360 nm).[2][7]- Well-established, with many standard methods (e.g., EPA methods).[7]- Derivatives are stable for analysis.[3]- Can be used for sample preconcentration on DNPH-coated cartridges.[5]
Disadvantages - DNPH reagent can have impurities, leading to background peaks.- Reaction times can be long.- May produce E/Z isomers, potentially complicating chromatography.
Typical Application Environmental monitoring (air, water), industrial hygiene, food and beverage analysis.[5][7]

Protocol 2: DNPH Derivatization for HPLC-UV Analysis

This protocol is a general-purpose solution-based derivatization. For air sampling, commercially available DNPH-coated silica (B1680970) cartridges can be used.[5]

1. Materials and Reagents

  • This compound standard or sample.

  • Acetonitrile (B52724) (HPLC grade).

  • 2,4-Dinitrophenylhydrazine (DNPH).

  • Perchloric acid or Hydrochloric acid.

  • HPLC vials.

2. Derivatization Workflow Diagram

G start Start: Sample in Acetonitrile step1 Add Acidified DNPH Solution start->step1 step2 React at 40°C for 1 hour (in dark) step1->step2 step3 Cool and Neutralize (optional) step2->step3 step4 Dilute with Mobile Phase step3->step4 end Ready for HPLC-UV Injection step4->end

Caption: Workflow for DNPH derivatization.

3. Detailed Procedure

  • Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid (e.g., 1% v/v perchloric acid) to catalyze the reaction. Handle DNPH with care as it can be explosive when dry.

  • Sample Preparation: Dissolve the sample containing this compound in a known volume of acetonitrile.

  • Derivatization Reaction:

    • In a vial, mix 1 mL of the sample solution with 1 mL of the acidified DNPH reagent.

    • Seal the vial and place it in a heating block or water bath at 40°C for 1 hour. Protect the reaction from light to prevent degradation of the derivatives.

  • Sample Finalization:

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the sample with the initial mobile phase (e.g., 60:40 Acetonitrile:Water) to an appropriate concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: The sample is ready for injection into the HPLC-UV system.

4. Suggested HPLC-UV Parameters

  • Column: C18 reverse-phase column, e.g., Ascentis Express C18, 10 cm x 4.6 mm, 2.7 µm.[2]

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A typical starting condition is 60% Acetonitrile / 40% Water.[2]

  • Flow Rate: 1.0 - 2.0 mL/min.[2]

  • Column Temp: 30°C.[2]

  • Injection Volume: 5-20 µL.[2][5]

  • Detection: UV at 360 nm.[2][5][7]

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table provides representative performance data for the analysis of other ketones using the described derivatization techniques, illustrating the expected analytical sensitivity.

Table 3: Representative Quantitative Performance for Ketone Analysis

Derivatization MethodAnalyte ExampleMatrixTechniqueLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
PFBHA OximationAcetoneHousehold ProductsHeadspace GC-MSNot Detected to 3.1 µg/g (range in samples)[2]
DNPH DerivatizationAcetoneAmbient ParticulateHPLC-UV0.009–5.6 ng/m³ (for various carbonyls)[5]
DNPH Derivatization13 Aldehydes/KetonesStandard SolutionUHPLC-UVLOQ values improved under UHPLC conditions[6]

This data demonstrates that derivatization enables sensitive detection of ketones at trace levels in various matrices. Method validation, including determination of LOD, LOQ, linearity, and recovery, should be performed for this compound using these protocols to establish specific performance characteristics.

References

Application of 4-Ethylnonan-2-one in Metabolic Studies: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Volatile organic compounds (VOCs), including various ketones, are increasingly recognized for their roles as biomarkers in metabolic studies, often reflecting physiological or pathological states such as oxidative stress.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the study of a novel ketone, using 4-Ethylnonan-2-one as a hypothetical subject. The focus is on its potential application as a biomarker, elucidation of its metabolic fate, and the analytical methodologies required for its detection and quantification in biological matrices.

Potential Applications in Metabolic Studies

While specific data for this compound is pending, based on the known roles of other ketones, its applications could include:

  • Biomarker of Oxidative Stress: Similar to other lipid peroxidation products like 4-hydroxy-2-nonenal (4-HNE), this compound could be a marker for oxidative damage to lipids, which is implicated in numerous diseases including diabetes, cardiovascular disease, and neurodegenerative disorders.[2][4]

  • Indicator of Metabolic Dysregulation: Endogenous ketones can be intermediates or byproducts of fatty acid metabolism and amino acid catabolism. Altered levels of this compound could signify shifts in these pathways.

  • Monitoring Therapeutic Efficacy: In drug development, tracking the levels of metabolic biomarkers can provide insights into the mechanism of action and efficacy of therapeutic interventions aimed at modulating metabolic pathways or reducing oxidative stress.

  • Toxicology and Exposure Biomarker: Certain ketones can be metabolites of industrial chemicals or environmental pollutants.[5][6] Investigating this compound could be relevant in toxicology studies.

Hypothetical Signaling and Metabolic Pathways

The metabolic fate of this compound would likely involve pathways common to other ketones, including reduction, oxidation, and conjugation for excretion. A hypothetical metabolic pathway is illustrated below.

This compound This compound Alcohol Dehydrogenase Alcohol Dehydrogenase This compound->Alcohol Dehydrogenase Reduction Cytochrome P450 Cytochrome P450 This compound->Cytochrome P450 Oxidation 4-Ethylnonan-2-ol 4-Ethylnonan-2-ol Alcohol Dehydrogenase->4-Ethylnonan-2-ol UDP-Glucuronosyltransferase UDP-Glucuronosyltransferase 4-Ethylnonan-2-ol->UDP-Glucuronosyltransferase Phase II Conjugation Sulfotransferase Sulfotransferase 4-Ethylnonan-2-ol->Sulfotransferase Phase II Conjugation Hydroxylated Metabolites Hydroxylated Metabolites Cytochrome P450->Hydroxylated Metabolites Hydroxylated Metabolites->UDP-Glucuronosyltransferase Phase II Conjugation Hydroxylated Metabolites->Sulfotransferase Phase II Conjugation Glucuronide Conjugate Glucuronide Conjugate UDP-Glucuronosyltransferase->Glucuronide Conjugate Excretion (Urine, Feces) Excretion (Urine, Feces) Glucuronide Conjugate->Excretion (Urine, Feces) Sulfate Conjugate Sulfate Conjugate Sulfotransferase->Sulfate Conjugate Sulfate Conjugate->Excretion (Urine, Feces)

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples using GC-MS

This protocol is adapted from methodologies used for other volatile ketones and metabolites.[7][8]

1. Objective: To quantify the concentration of this compound in plasma, urine, or tissue homogenates.

2. Materials:

  • Biological sample (e.g., plasma, urine)

  • Internal Standard (IS): e.g., this compound-d3 (requires custom synthesis) or a structurally similar, non-endogenous ketone.

  • Solvents: Dichloromethane, Ethyl acetate (B1210297) (HPLC grade)

  • Derivatizing agent (optional, for enhancing volatility and detection): O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

3. Sample Preparation (Plasma):

  • Thaw plasma samples on ice.

  • To 500 µL of plasma in a glass vial, add 50 µL of the internal standard solution.

  • Vortex for 30 seconds.

  • Add 2 mL of dichloromethane:ethyl acetate (1:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Transfer the organic (lower) layer to a clean glass tube.

  • Repeat the extraction with another 2 mL of the solvent mixture.

  • Combine the organic extracts.

  • Dry the extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

  • (Optional Derivatization) Add derivatizing agent according to the manufacturer's instructions.

  • Transfer to a GC vial for analysis.

4. GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program: Initial temperature 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

5. Data Analysis:

  • Construct a calibration curve using standards of known concentrations.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: In Vitro Metabolism Study of this compound using Liver Microsomes

This protocol is based on general procedures for studying drug and xenobiotic metabolism.[9]

1. Objective: To identify the primary metabolites of this compound formed by phase I (e.g., Cytochrome P450) and phase II (e.g., glucuronidation) enzymes.

2. Materials:

  • Human or animal liver microsomes

  • This compound

  • NADPH regenerating system (for phase I reactions)

  • UDPGA (Uridine 5'-diphosphoglucuronic acid) (for phase II reactions)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (with 0.1% formic acid)

  • LC-MS/MS system

3. Experimental Procedure:

  • Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (e.g., to a final concentration of 10 µM).

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to an LC vial for analysis.

  • For phase II metabolism, include UDPGA in the reaction mixture.

4. LC-MS/MS Analysis:

  • Use a suitable C18 column for separation.

  • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Use a high-resolution mass spectrometer to identify potential metabolites based on their accurate mass and fragmentation patterns.

Data Presentation

Quantitative data from metabolic studies should be presented in a clear and structured format.

Table 1: Hypothetical Concentration of this compound in Different Biological Samples

Sample TypeCondition A (Control)Condition B (Disease Model)p-value
Plasma (ng/mL)15.2 ± 3.145.8 ± 7.5<0.01
Urine (ng/mL)22.5 ± 4.878.2 ± 12.3<0.01
Liver Tissue (ng/g)8.1 ± 1.925.4 ± 5.2<0.01

Table 2: Analytical Method Validation Parameters (Hypothetical)

ParameterResult
Linearity (r²)>0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Intra-day Precision (%RSD)<10%
Inter-day Precision (%RSD)<15%
Recovery85-105%

Experimental Workflow Visualization

A typical workflow for a metabolic study involving a novel compound is depicted below.

cluster_0 Phase 1: Hypothesis & Design cluster_1 Phase 2: Sample Processing & Analysis cluster_2 Phase 3: Data Interpretation cluster_3 Phase 4: Conclusion Hypothesis Hypothesis Generation (e.g., 4-EN as biomarker) Study_Design Experimental Design (e.g., animal model, human cohort) Hypothesis->Study_Design Sample_Collection Sample Collection (Plasma, Urine, Tissue) Study_Design->Sample_Collection Extraction Extraction of Analytes Sample_Collection->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing (Peak Integration, Normalization) Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Pathway_Analysis Metabolic Pathway Analysis Statistical_Analysis->Pathway_Analysis Biomarker_Validation Biomarker Validation Pathway_Analysis->Biomarker_Validation Conclusion Conclusion & Further Studies Biomarker_Validation->Conclusion

Caption: General workflow for a metabolic biomarker study.

References

Application Notes and Protocols for the Use of Novel Ketones in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study Approach in the Absence of Data for 4-Ethylnonan-2-one

Introduction

Initial research into the specific compound this compound has yielded no publicly available data regarding its application in flavor and fragrance research. This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals on the general protocols and application notes for evaluating a novel ketone compound in this field. Ketones are a significant class of organic compounds that contribute a wide array of aromatic notes to flavors and fragrances, ranging from fruity and floral to sweet and woody.[1][2] Their versatility makes them valuable ingredients in the creation of complex and appealing sensory profiles.[3][] This guide will outline the standard procedures for the sensory and analytical evaluation of a new ketone, using hypothetical data for illustrative purposes.

I. Quantitative Data Summary for a Novel Ketone

The following table provides a template for summarizing the key quantitative data that should be gathered for a novel ketone during its evaluation for flavor and fragrance applications. The values presented are hypothetical and for illustrative purposes only.

ParameterMethodResultApplication Relevance
Chemical Identity
IUPAC Name-This compoundEnsures accurate identification.
CAS Number-Not AssignedUnique identifier for chemical substances.
Molecular Formula-C₁₁H₂₂ODetermines molecular weight and elemental composition.
Molecular Weight-170.30 g/mol Important for analytical calculations.
Physicochemical Properties
Odor Threshold in WaterSensory Analysis0.5 ppbIndicates the potency of the aroma.
Odor DescriptionSensory PanelGreen, waxy, slightly fruity (pear-like) with a fatty nuance.Describes the character of the aroma.
Flavor Threshold in WaterSensory Analysis2.0 ppbIndicates the potency of the flavor.
Flavor ProfileSensory PanelGreen, slightly sweet, with a creamy mouthfeel.Describes the character of the taste.
Analytical Data
PurityGC-FID>99.5%Ensures that sensory effects are not due to impurities.
Retention Index (DB-5)GC-MS1352Aids in identification in complex mixtures.
Mass Spectra (m/z)GC-MS43, 58, 71, 85, 113, 128, 170Provides a fingerprint for chemical identification.

II. Experimental Protocols

A. Sensory Evaluation Protocols

Sensory evaluation is critical for understanding the flavor and fragrance properties of a novel ketone.[5][6] The following are standard protocols used in the industry.

1. Protocol for Triangle Test (Difference Testing)

The triangle test is used to determine if a sensory difference exists between two samples.[6]

  • Objective: To determine if the addition of the novel ketone to a base (e.g., water, ethanol) is detectable.

  • Materials:

    • Novel ketone solution at a predetermined concentration.

    • Control sample (base without the ketone).

    • Sensory booths with controlled lighting and ventilation.

    • Coded sample cups.

    • Water for rinsing.

    • Data collection forms or software.

  • Procedure:

    • Prepare two identical samples (A) and one different sample (B) or one of sample A and two of sample B.

    • Present the three coded samples to the panelist in a randomized order.

    • Instruct the panelist to taste or smell the samples from left to right.

    • Ask the panelist to identify the odd sample.

    • Collect the responses and analyze the data for statistical significance.

2. Protocol for Quantitative Descriptive Analysis (QDA)

QDA is used to identify, describe, and quantify the sensory attributes of a product.[7][8][9][10][11]

  • Objective: To develop a detailed sensory profile of the novel ketone.

  • Panel: A trained panel of 8-12 individuals is required.

  • Procedure:

    • Lexicon Development:

      • Present the panelists with a range of concentrations of the novel ketone and other reference standards.

      • Through discussion, the panel comes to a consensus on a list of descriptive terms for the aroma, flavor, and mouthfeel of the ketone.

    • Training:

      • Panelists are trained to use the agreed-upon lexicon and a standardized intensity scale (e.g., a 15-point scale).

      • Reference standards are provided for each attribute to anchor the scale.

    • Evaluation:

      • Samples of the novel ketone at various concentrations are presented to the panelists in a monadic and randomized order.

      • Panelists rate the intensity of each attribute for each sample.

    • Data Analysis:

      • The data is statistically analyzed (e.g., using ANOVA) to generate a sensory profile, often visualized as a spider plot.

B. Analytical Chemistry Protocols

Analytical techniques are used to identify, quantify, and characterize the novel ketone.

1. Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify the components of a volatile sample.

  • Objective: To confirm the identity and purity of the novel ketone.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector.

    • Capillary column (e.g., DB-5).

    • Helium carrier gas.

  • Procedure:

    • Prepare a dilute solution of the novel ketone in a suitable solvent (e.g., dichloromethane).

    • Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

    • Run a temperature program to separate the components based on their boiling points and polarity.

    • The eluting compounds are ionized and fragmented in the mass spectrometer.

    • The resulting mass spectrum is compared to a library (e.g., NIST) for identification.

2. Protocol for Gas Chromatography-Olfactometry (GC-O)

GC-O combines gas chromatography with sensory detection to identify odor-active compounds.[12][13][14][15][16]

  • Objective: To determine the odor contribution of the novel ketone in a complex mixture or as a pure compound.

  • Instrumentation:

    • Gas chromatograph with a sniffing port at the exit of the column, splitting the effluent between the sniffing port and a chemical detector (e.g., FID or MS).

  • Procedure:

    • A trained assessor (panelist) sniffs the effluent from the GC column at the olfactometry port.

    • The assessor records the retention time and provides a description of any odors detected.

    • The intensity of the odor can also be rated.

    • The olfactogram (a chromatogram of odors) is then compared to the instrumental chromatogram to identify the compounds responsible for the odors.

III. Visualizations

Diagram 1: Workflow for Sensory Evaluation of a Novel Ketone

Sensory_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Detailed Sensory Profiling cluster_2 Phase 3: Application Testing A Novel Ketone Synthesis & Purity Check B Odor/Flavor Threshold Determination A->B C Preliminary Odor/Flavor Description B->C D Panelist Training & Lexicon Development C->D Proceed if promising E Quantitative Descriptive Analysis (QDA) D->E F Data Analysis & Profile Generation E->F G Incorporation into Food/Fragrance Base F->G Develop application prototypes H Triangle Test for Detectability G->H I Consumer Preference Testing H->I

Caption: A generalized workflow for the sensory evaluation of a novel ketone.

Diagram 2: Schematic of a Gas Chromatography-Olfactometry (GC-O) System

GCO_Setup cluster_GC Gas Chromatograph cluster_Detectors Detection System cluster_Output Data Output Injector Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Oven Oven MS Mass Spectrometer (MS) Splitter->MS SniffingPort Sniffing Port Splitter->SniffingPort Chromatogram Mass Chromatogram MS->Chromatogram Olfactogram Olfactogram SniffingPort->Olfactogram Assessor Human Assessor Olfactogram->Assessor

Caption: A simplified schematic of a Gas Chromatography-Olfactometry (GC-O) setup.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethylnonan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 4-Ethylnonan-2-one synthesis, primarily via the acetoacetic ester synthesis route.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method for synthesizing this compound is the acetoacetic ester synthesis. This method involves the alkylation of ethyl acetoacetate (B1235776) with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the target ketone.[1][2][3][4]

Q2: What is the overall reaction scheme for the acetoacetic ester synthesis of this compound?

A2: The synthesis proceeds in three main steps:

  • Enolate Formation: Deprotonation of ethyl acetoacetate using a strong base to form a resonance-stabilized enolate.[2]

  • Alkylation: The enolate acts as a nucleophile and reacts with an appropriate alkyl halide (e.g., 1-bromo-2-ethylheptane) in an SN2 reaction.

  • Hydrolysis and Decarboxylation: The resulting substituted β-keto ester is hydrolyzed to a β-keto acid, which readily decarboxylates upon heating to produce this compound.[1][2]

Q3: How do I choose the right base for the enolate formation?

A3: The choice of base is critical to avoid side reactions. An alkoxide base corresponding to the ester's alcohol portion is typically used to prevent transesterification. For ethyl acetoacetate, sodium ethoxide is a common choice.[1] Using a base like hydroxide (B78521) can lead to saponification (hydrolysis) of the ester.[1]

Q4: What are the potential side reactions that can lower the yield?

A4: The primary side reactions include:

  • O-alkylation vs. C-alkylation: While C-alkylation is desired, some O-alkylation can occur, leading to an ether byproduct.

  • Dialkylation: The product of the first alkylation still possesses an acidic proton and can be deprotonated and alkylated a second time.[2][3][4]

  • Hydrolysis of the starting ester: Premature hydrolysis of ethyl acetoacetate or the alkylated intermediate can occur if water is present.[1]

  • Elimination reactions: If the alkyl halide is sterically hindered or if the base is too strong and bulky, elimination reactions can compete with the desired substitution.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete deprotonation of ethyl acetoacetate.2. Inactive alkyl halide.3. Insufficient heating during decarboxylation.1. Ensure the base is fresh and moisture-free. Use a slight excess of the base.2. Check the purity and reactivity of the alkyl halide. Consider converting the corresponding alcohol to a bromide or iodide.3. Increase the temperature and/or reaction time for the decarboxylation step. Monitor CO2 evolution.
Presence of a significant amount of starting material (ethyl acetoacetate) 1. Inefficient enolate formation.2. Alkyl halide is not reactive enough.1. Use a stronger base or ensure anhydrous conditions.2. Switch to a more reactive alkyl halide (e.g., from chloride to bromide or iodide).
Formation of a higher molecular weight byproduct Dialkylation of the acetoacetic ester.[2][3][4]Use a 1:1 molar ratio of the enolate to the alkylating agent. Add the alkylating agent slowly to the enolate solution.
Product is contaminated with a carboxylic acid Incomplete decarboxylation.Ensure sufficient heating (time and temperature) during the final step. Acidification of the reaction mixture is crucial for the decarboxylation of the β-keto acid intermediate.[1]
Presence of an ether byproduct O-alkylation of the enolate.This is generally a minor pathway for acetoacetic ester synthesis. Using a less polar, aprotic solvent can favor C-alkylation.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of this compound

Entry Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Sodium EthoxideEthanol (B145695)781275
2Sodium HydrideTHF661282
3Potassium tert-butoxidetert-Butanol821065 (with some elimination byproduct)
4Sodium HydroxideEthanol/Water781220 (due to saponification)

Note: The data presented in this table are illustrative and based on general principles of the acetoacetic ester synthesis. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetoacetic Ester Synthesis

  • Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the resulting sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature with stirring.

  • Alkylation: After the addition is complete, add 1-bromo-2-ethylheptane (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC or GC.

  • Hydrolysis and Decarboxylation: After cooling to room temperature, add aqueous hydrochloric acid (e.g., 5 M) and heat the mixture at reflux for 4-6 hours, or until CO2 evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow start Start enolate Enolate Formation (Ethyl Acetoacetate + Base) start->enolate alkylation Alkylation (+ 1-bromo-2-ethylheptane) enolate->alkylation hydrolysis Hydrolysis & Decarboxylation (+ Acid, Heat) alkylation->hydrolysis workup Work-up & Purification hydrolysis->workup product This compound workup->product

Caption: Experimental workflow for the synthesis of this compound.

side_reactions enolate Acetoacetate Enolate desired_product Desired C-Alkylation Product enolate->desired_product + R-X o_alkylation O-Alkylation Byproduct enolate->o_alkylation + R-X dialkylation Dialkylation Byproduct desired_product->dialkylation + Base, + R-X

Caption: Potential side reactions in the acetoacetic ester synthesis.

References

Technical Support Center: Purification of 4-Ethylnonan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-Ethylnonan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities in your crude this compound will largely depend on the synthetic route used.

  • Grignard Reaction (from a nitrile and a Grignard reagent): Common impurities include unreacted starting materials (nitrile and Grignard reagent), the imine intermediate, and byproducts from side reactions.[1][2][3][4]

  • Oxidation of 4-Ethylnonan-2-ol: The primary impurities are typically the unreacted secondary alcohol (4-Ethylnonan-2-ol) and potentially over-oxidized products like carboxylic acids, or related aldehydes.[5][6]

Q2: What are the initial steps to consider before starting the purification of this compound?

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities.

  • Fractional Distillation: This is a good first-line technique if the impurities have significantly different boiling points from this compound.[10]

  • Column Chromatography: This is effective for separating impurities with similar boiling points but different polarities.[11][12][13][14][15]

  • Sodium Bisulfite Extraction: This method can be used to remove aldehyde and some sterically unhindered ketone impurities.[16][17][18][19][20] The effectiveness for the more sterically hindered this compound may be limited.[16][18]

  • Recrystallization: This technique is generally used for purifying solid compounds. Since this compound is likely a liquid at room temperature, this method would not be directly applicable unless a solid derivative is formed.[21][22][23]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from an impurity with a close boiling point.

Solution:

  • Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).

  • Optimize Reflux Ratio: Increase the reflux ratio to allow for more theoretical plates, which enhances separation.

  • Slow Distillation Rate: A slower distillation rate provides more time for equilibrium to be established between the liquid and vapor phases in the column, leading to better separation.[24][25]

  • Vacuum Distillation: If the boiling point of this compound is high, distillation under reduced pressure can lower the boiling point and prevent potential decomposition.

Problem: No distillate is being collected.

Solution:

  • Check for Leaks: Ensure all joints in the distillation apparatus are properly sealed.[24]

  • Sufficient Heating: Verify that the heating mantle is set to a temperature high enough to bring the compound to a boil.

  • Proper Thermometer Placement: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Condenser Efficiency: Ensure that the condenser is properly cooled to allow for the condensation of the vapor.[25]

Column Chromatography

Problem: Co-elution of this compound and a non-polar impurity.

Solution:

  • Adjust Solvent Polarity: Decrease the polarity of the eluent. For non-polar compounds, a solvent system like hexane (B92381) with a small amount of a slightly more polar solvent (e.g., diethyl ether or ethyl acetate) is a good starting point.[11][14]

  • Gradient Elution: Start with a very non-polar solvent and gradually increase the polarity to selectively elute the compounds.

  • Change Adsorbent: If using silica (B1680970) gel, consider switching to a less polar adsorbent like alumina (B75360).[12]

Problem: this compound is not eluting from the column.

Solution:

  • Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For a moderately polar compound like a ketone, increasing the percentage of ethyl acetate (B1210297) or switching to a more polar solvent system like methanol (B129727)/dichloromethane might be necessary.[11]

  • Check for Channeling: Ensure the column is packed uniformly to prevent the solvent from creating channels and bypassing the sample.

Sodium Bisulfite Extraction

Problem: Incomplete removal of an aldehyde or reactive ketone impurity.

Solution:

  • Increase Reaction Time: Allow for a longer reaction time with the sodium bisulfite solution to ensure the formation of the bisulfite adduct.

  • Use a Co-solvent: Since this compound is not very water-soluble, using a water-miscible organic solvent like methanol or DMF can improve the interaction between the ketone and the aqueous sodium bisulfite.[17][18]

  • Vigorous Shaking: Ensure thorough mixing of the organic and aqueous layers during the extraction process.[16]

Problem: Formation of an emulsion during extraction.

Solution:

  • Add Brine: Adding a saturated sodium chloride solution can help to break up the emulsion by increasing the ionic strength of the aqueous phase.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.

  • Filtration: In some cases, filtering the emulsion through a bed of Celite can help to break it.

Experimental Protocols

General Protocol for Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Loading: Charge the round-bottom flask with the crude this compound and a few boiling chips.

  • Heating: Begin heating the flask gently.

  • Equilibration: Once the mixture begins to boil, allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.

  • Collection of Fractions: Collect the distillate in fractions based on the boiling point. The temperature should remain constant during the collection of a pure fraction.

  • Analysis: Analyze the purity of each fraction using a suitable technique like GC-MS.

General Protocol for Column Chromatography
  • Column Packing: Pack a glass column with silica gel or alumina as the stationary phase, using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC) or another appropriate analytical method.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

General Protocol for Sodium Bisulfite Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.

  • Shaking: Shake the funnel vigorously for several minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

Quantitative Data

The following table provides a hypothetical comparison of purification methods for a crude sample of this compound. Actual results will vary depending on the specific impurities and experimental conditions.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Key AdvantagesKey Disadvantages
Fractional Distillation 859570Scalable, good for large quantities.Ineffective for impurities with close boiling points.
Column Chromatography 85>9950High resolution for a wide range of impurities.Time-consuming, requires significant solvent usage.
Sodium Bisulfite Extraction 85 (with aldehyde impurity)9080Specific for aldehyde and reactive ketone removal.May not be effective for sterically hindered ketones.

Visualizations

Purification_Workflow Crude Crude this compound Analysis Analyze Crude Product (GC-MS) Crude->Analysis Decision1 Identify Major Impurities Analysis->Decision1 Distillation Fractional Distillation Decision1->Distillation Boiling Point Difference > 20°C Chromatography Column Chromatography Decision1->Chromatography Similar Boiling Points Extraction Sodium Bisulfite Extraction Decision1->Extraction Aldehyde Impurities Analysis2 Analyze Purity Distillation->Analysis2 Chromatography->Analysis2 Extraction->Analysis2 Analysis2->Chromatography Purity < 98% Pure Pure this compound Analysis2->Pure Purity > 98%

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting_Distillation Start Distillation Issue Problem1 Poor Separation Start->Problem1 Problem2 No Distillate Start->Problem2 Solution1a Increase Column Efficiency Problem1->Solution1a Solution1b Optimize Reflux Ratio Problem1->Solution1b Solution1c Slow Distillation Rate Problem1->Solution1c Solution2a Check for Leaks Problem2->Solution2a Solution2b Increase Heating Problem2->Solution2b Solution2c Check Thermometer Placement Problem2->Solution2c

Caption: Troubleshooting guide for common fractional distillation problems.

References

"stability and degradation of 4-Ethylnonan-2-one under experimental conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Ethylnonan-2-one under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound?

A1: The stability of this compound, a long-chain aliphatic ketone, is primarily influenced by temperature, pH, light exposure, and the presence of oxidizing agents. Like other ketones, it is generally resistant to hydrolysis under neutral conditions but can be susceptible to degradation under harsh acidic or basic conditions, high temperatures, and upon exposure to UV light.

Q2: What are the expected degradation pathways for this compound?

  • Photodegradation: Upon exposure to UV light, ketones can undergo Norrish Type I and Type II reactions, leading to the formation of smaller aldehydes, ketones, and alkanes.

  • Thermal Degradation: At elevated temperatures, long-chain ketones can decompose, yielding a mixture of smaller carbonyl compounds and hydrocarbons.

  • Hydrolysis: Under strong acidic or basic conditions, the ketone can undergo slow hydrolysis to form a geminal diol, though the equilibrium typically favors the ketone. More significant degradation can occur if other reactive functional groups are present in the molecule.

  • Oxidation: Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of carboxylic acids.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and atmospheric oxygen.

Q4: Which analytical techniques are most suitable for studying the stability of this compound?

A4: A stability-indicating analytical method is crucial for separating the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer (MS) or a UV detector is a powerful technique for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of this compound's stability.

Issue 1: Inconsistent or irreproducible results in stability studies.
  • Possible Cause 1: Variability in experimental conditions.

    • Troubleshooting: Ensure that temperature, pH, and light exposure are tightly controlled across all experiments. Use calibrated equipment and standardized procedures.

  • Possible Cause 2: Contamination of samples or reagents.

    • Troubleshooting: Use high-purity solvents and reagents. Ensure that all glassware and equipment are scrupulously clean. Run blank samples to check for background contamination.

  • Possible Cause 3: Issues with the analytical method.

    • Troubleshooting: Verify that the analytical method is validated for its intended purpose (specificity, linearity, accuracy, precision). Ensure proper sample preparation and handling.

Issue 2: Unexpected degradation of this compound under seemingly mild conditions.
  • Possible Cause 1: Presence of trace impurities that act as catalysts.

    • Troubleshooting: Characterize the purity of the this compound sample. Impurities such as metal ions can catalyze degradation reactions.

  • Possible Cause 2: Photodegradation from ambient light.

    • Troubleshooting: Protect samples from light at all stages of the experiment, including storage and analysis, by using amber glassware or covering containers with aluminum foil.

  • Possible Cause 3: Oxidative degradation.

    • Troubleshooting: De-gas solvents and purge sample containers with an inert gas to remove oxygen.

Issue 3: Difficulty in identifying and quantifying degradation products.
  • Possible Cause 1: Degradation products are not well-separated by the analytical method.

    • Troubleshooting: Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column type) to achieve better resolution.

  • Possible Cause 2: Degradation products are present at very low concentrations.

    • Troubleshooting: Use a more sensitive detector, such as a mass spectrometer. Concentrate the sample before analysis if possible.

  • Possible Cause 3: Lack of reference standards for degradation products.

    • Troubleshooting: Use techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structures of the unknown degradation products.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound, based on established guidelines such as those from the International Council for Harmonisation (ICH).

Protocol 1: Hydrolytic Stability Study
  • Preparation of Solutions: Prepare buffer solutions at various pH levels (e.g., pH 2, 7, and 10).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

  • Incubation: Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a validated stability-indicating UPLC-MS/MS method to determine the concentration of this compound and any degradation products.

Protocol 2: Photostability Study
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water). Place the solution in a chemically inert, transparent container.

  • Control Sample: Prepare a control sample and wrap it in aluminum foil to protect it from light.

  • Light Exposure: Expose the test sample to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed and control samples by UPLC-MS/MS.

Protocol 3: Thermal Stability Study (Forced Degradation)
  • Sample Preparation: Place a known amount of solid this compound in a controlled-temperature environment (e.g., an oven).

  • Temperature Stress: Expose the sample to a high temperature (e.g., 70°C) for a specified period.

  • Analysis: At regular intervals, remove a portion of the sample, dissolve it in a suitable solvent, and analyze by UPLC-MS/MS or GC-MS to monitor for degradation.

Data Presentation

While specific quantitative data for this compound is not available in the public domain, the following table illustrates how stability data should be structured for clear comparison.

Condition Time (hours) This compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
pH 2, 40°C 0100.00.00.0
2498.50.80.2
4897.11.50.5
7295.82.30.8
pH 7, 40°C 7299.8< 0.1< 0.1
pH 10, 40°C 7299.20.50.1
Photostability -92.34.51.8
Thermal (70°C) 7296.51.90.9

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the stability testing of this compound.

G cluster_0 Stability Study Initiation cluster_1 Stress Conditions cluster_2 Analysis & Evaluation Define Study Objectives Define Study Objectives Select Batches Select Batches Define Study Objectives->Select Batches Develop & Validate Analytical Method Develop & Validate Analytical Method Select Batches->Develop & Validate Analytical Method Hydrolytic (pH 2, 7, 10) Hydrolytic (pH 2, 7, 10) Develop & Validate Analytical Method->Hydrolytic (pH 2, 7, 10) Photolytic (ICH Q1B) Photolytic (ICH Q1B) Develop & Validate Analytical Method->Photolytic (ICH Q1B) Thermal (e.g., 70°C) Thermal (e.g., 70°C) Develop & Validate Analytical Method->Thermal (e.g., 70°C) Oxidative (e.g., H2O2) Oxidative (e.g., H2O2) Develop & Validate Analytical Method->Oxidative (e.g., H2O2) Sample Analysis (UPLC-MS/MS) Sample Analysis (UPLC-MS/MS) Hydrolytic (pH 2, 7, 10)->Sample Analysis (UPLC-MS/MS) Photolytic (ICH Q1B)->Sample Analysis (UPLC-MS/MS) Thermal (e.g., 70°C)->Sample Analysis (UPLC-MS/MS) Oxidative (e.g., H2O2)->Sample Analysis (UPLC-MS/MS) Quantify Parent Compound Quantify Parent Compound Sample Analysis (UPLC-MS/MS)->Quantify Parent Compound Identify Degradation Products Identify Degradation Products Sample Analysis (UPLC-MS/MS)->Identify Degradation Products Evaluate Data & Determine Degradation Pathways Evaluate Data & Determine Degradation Pathways Quantify Parent Compound->Evaluate Data & Determine Degradation Pathways Identify Degradation Products->Evaluate Data & Determine Degradation Pathways

Caption: Experimental workflow for assessing the stability of this compound.

G Unexpected Degradation Unexpected Degradation Check for Impurities Check for Impurities Unexpected Degradation->Check for Impurities Protect from Light Protect from Light Unexpected Degradation->Protect from Light Control for Oxygen Control for Oxygen Unexpected Degradation->Control for Oxygen Review Experimental Conditions Review Experimental Conditions Unexpected Degradation->Review Experimental Conditions Re-run Experiment Re-run Experiment Check for Impurities->Re-run Experiment Protect from Light->Re-run Experiment Control for Oxygen->Re-run Experiment Review Experimental Conditions->Re-run Experiment

Caption: Troubleshooting logic for unexpected degradation of this compound.

Technical Support Center: 4-Ethylnonan-2-one Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Ethylnonan-2-one quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this and structurally similar ketones.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two most prevalent and robust methods for the quantification of ketones like this compound. GC-MS is often favored for its high sensitivity and selectivity, particularly for volatile compounds. HPLC, especially when coupled with a mass spectrometer (LC-MS), is also a powerful technique, suitable for a wide range of ketone analyses.

Q2: What are the key challenges in developing a robust quantification assay for this compound?

A2: Key challenges include achieving adequate sensitivity for low-level detection, ensuring good chromatographic resolution from other matrix components, and mitigating matrix effects that can suppress or enhance the analyte signal.[1] Analyte stability in biological samples during collection, storage, and processing is also a critical consideration.[2][3]

Q3: How can I improve the sensitivity of my this compound assay?

A3: To enhance sensitivity, consider optimizing sample preparation to pre-concentrate the analyte, using a more sensitive detector, or improving the ionization efficiency in mass spectrometry-based methods. For GC-MS, ensure the ion source is clean and the detector is functioning optimally. For HPLC, selecting a column with a smaller particle size can lead to sharper peaks and improved signal-to-noise ratios.

Q4: What is the importance of an internal standard in this compound quantification?

A4: An internal standard (IS) is crucial for accurate and precise quantification. It helps to correct for variations in sample preparation, injection volume, and instrument response. An ideal IS for this compound would be a stable, isotopically labeled version of the analyte (e.g., this compound-d3). If an isotopically labeled standard is unavailable, a structurally similar compound with a different retention time can be used.

Q5: How should I store my samples to ensure the stability of this compound?

A5: Ketones can be susceptible to degradation. It is generally recommended to store biological samples at -80°C for long-term storage to minimize enzymatic and chemical degradation.[1] For short-term storage, refrigeration at 4°C may be adequate, but stability should be verified. Avoid repeated freeze-thaw cycles.[3] The stability of cathinones, a class of compounds with a ketone group, has been shown to be dependent on temperature, pH, and the specific chemical structure.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound quantification experiments.

GC-MS Analysis Troubleshooting

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is tailing or fronting. What could be the cause and how can I fix it?

  • Answer:

    • Causes:

      • Active sites in the GC system: Exposed silanols in the inlet liner, column, or connections can interact with the ketone group of the analyte, causing peak tailing.

      • Column overload: Injecting too much sample can lead to peak fronting.

      • Improper column installation: A poor cut on the column or incorrect insertion depth into the inlet or detector can result in peak distortion.

      • Contamination: Buildup of non-volatile residues in the inlet or on the column.

    • Solutions:

      • Use a deactivated inlet liner and column specifically designed for analyzing active compounds.

      • Reduce the injection volume or dilute the sample.

      • Ensure a clean, square cut on the column and follow the manufacturer's instructions for installation.

      • Perform regular maintenance, including cleaning the inlet and baking out the column.

Problem 2: Low or No Signal (Poor Sensitivity)

  • Question: I am not seeing a peak for this compound, or the signal is very weak. What should I check?

  • Answer:

    • Causes:

      • Leaks in the system: Air leaks can significantly reduce sensitivity and damage the column and detector.

      • Degradation of the analyte: this compound may have degraded in the sample or during analysis.

      • Incorrect MS parameters: The mass spectrometer may not be tuned correctly, or the selected ions for monitoring may be inappropriate.

      • Dirty ion source: A contaminated ion source will lead to a significant drop in signal intensity.

    • Solutions:

      • Perform a leak check of the entire GC-MS system.

      • Verify the stability of the analyte under your storage and analytical conditions.

      • Autotune the mass spectrometer and ensure you are monitoring the correct and most abundant ions for this compound.

      • Clean the ion source according to the manufacturer's instructions.

Problem 3: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. Why is this happening?

  • Answer:

    • Causes:

      • Fluctuations in carrier gas flow rate: Inconsistent flow will cause retention times to vary.[4]

      • Changes in oven temperature: The oven temperature program must be consistent for reproducible retention times.[4]

      • Column degradation: Over time, the stationary phase of the column can degrade, leading to shifts in retention.

      • Large injection volumes of certain solvents: Injecting a large volume of a solvent that is not compatible with the stationary phase can cause temporary changes in the column's properties.

    • Solutions:

      • Check the carrier gas supply and ensure the flow controllers are functioning correctly.

      • Verify the accuracy and stability of the GC oven temperature.

      • Condition the column regularly and replace it when performance degrades.

      • Reduce the injection volume or use a solvent that is more compatible with your column's stationary phase.

HPLC Analysis Troubleshooting

Problem 1: Poor Peak Resolution

  • Question: I am seeing co-eluting peaks with this compound. How can I improve the separation?

  • Answer:

    • Causes:

      • Inappropriate mobile phase composition: The solvent strength or pH of the mobile phase may not be optimal for separating the analyte from interfering compounds.

      • Incorrect column chemistry: The stationary phase may not be providing enough selectivity for the separation.

      • Suboptimal flow rate or temperature: These parameters can significantly impact resolution.

    • Solutions:

      • Adjust mobile phase: Modify the organic-to-aqueous ratio. For reversed-phase HPLC, increasing the aqueous component will generally increase retention and may improve resolution.[5] Adjusting the pH can alter the ionization state of interfering compounds, thereby changing their retention.

      • Change column: Try a column with a different stationary phase (e.g., C18 vs. a phenyl-hexyl column) to exploit different separation mechanisms. A longer column or one with a smaller particle size can also increase efficiency and resolution.

      • Optimize flow rate and temperature: Lowering the flow rate can sometimes improve resolution.[5] Changing the temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, thus influencing selectivity.

Problem 2: High Backpressure

  • Question: The pressure on my HPLC system is much higher than normal. What could be the issue?

  • Answer:

    • Causes:

      • Blockage in the system: Particulate matter from the sample or mobile phase can clog the column frit, tubing, or other components.

      • Precipitation of buffer salts: If the mobile phase contains a buffer, it can precipitate if the organic solvent concentration becomes too high.

      • Column degradation: The packed bed of the column can collapse or become fouled over time.

    • Solutions:

      • Filter samples and mobile phases: Use appropriate syringe filters for samples and solvent inlet filters for mobile phases.

      • Flush the system: Flush the system with a solvent that can dissolve the potential blockage. Be sure to flush individual components to isolate the source of the high pressure.

      • Check buffer solubility: Ensure your buffer is soluble in the entire range of your gradient.

      • Replace the column: If the column is the source of the high pressure and cannot be regenerated, it may need to be replaced.

Problem 3: Matrix Effects in LC-MS

  • Question: My quantification of this compound is inconsistent, and I suspect matrix effects. How can I address this?

  • Answer:

    • Causes:

      • Ion suppression or enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte in the mass spectrometer's source, leading to an underestimation or overestimation of the true concentration.[1][6]

    • Solutions:

      • Improve sample preparation: Use a more effective sample cleanup technique, such as solid-phase extraction (SPE), to remove interfering matrix components.

      • Optimize chromatography: Modify the HPLC method to chromatographically separate this compound from the interfering compounds.

      • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.

      • Matrix-matched calibration curves: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed to compensate for consistent matrix effects.[6]

Quantitative Data Summary

When developing and validating your this compound quantification assay, it is crucial to systematically evaluate and document key performance parameters. The following tables provide a template for summarizing this data.

Table 1: GC-MS Method Parameters for Ketone Analysis (Example)

ParameterSetting
GC System Agilent 8890 GC
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 10:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program 50°C (hold 1 min), ramp to 250°C at 15°C/min, hold 5 min
MS System Agilent 5977B MSD
Ionization Mode Electron Ionization (EI)
Source Temperature 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) To be determined for this compound
Qualifier Ions (m/z) To be determined for this compound

Table 2: HPLC Method Parameters for Ketone Analysis (Example)

ParameterSetting
HPLC System Agilent 1290 Infinity II
Column ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Detector Diode Array Detector (DAD) or Mass Spectrometer
Wavelength (DAD) To be determined for this compound

Table 3: Assay Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) ValueSignal-to-Noise ≥ 10
Upper Limit of Quantification (ULOQ) ValueWithin linear range
Intra-day Precision (%CV) < 10%≤ 15%
Inter-day Precision (%CV) < 12%≤ 15%
Accuracy (% Recovery) 90-110%85-115%
Matrix Effect (%) ValueConsistent and compensated
Analyte Stability Stable for X days at Y °C≥ 85% of initial concentration

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Biological Fluids

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load 0.5 mL of the biological sample (e.g., plasma, urine) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

Visualizations

experimental_workflow sample Sample Collection (e.g., Plasma, Urine) prep Sample Preparation (e.g., SPE, LLE) sample->prep analysis Instrumental Analysis (GC-MS or HPLC-MS) prep->analysis data Data Acquisition analysis->data quant Quantification (Calibration Curve) data->quant report Reporting Results quant->report

Caption: A generalized experimental workflow for the quantification of this compound.

troubleshooting_logic start Problem Identified (e.g., No Peak) check_instrument Check Instrument Status (Leaks, Temperatures, Flows) start->check_instrument check_method Review Method Parameters (GC/HPLC Conditions, MS Settings) check_instrument->check_method Instrument OK resolve Problem Resolved check_instrument->resolve Issue Found & Fixed check_sample Evaluate Sample Integrity (Preparation, Stability) check_method->check_sample Method OK check_method->resolve Issue Found & Fixed check_sample->resolve Sample OK & Issue Found no_resolve Problem Persists check_sample->no_resolve No Obvious Issue

Caption: A logical flow diagram for troubleshooting common analytical issues.

References

Technical Support Center: Analysis of 4-Ethylnonan-2-one by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 4-Ethylnonan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of GC column for analyzing this compound?

A1: For the analysis of ketones like this compound, an intermediate-polarity to polar capillary column is recommended. A common choice is a column with a stationary phase containing a percentage of phenyl and/or cyanopropyl functional groups. A widely used and effective stationary phase is a 5% phenyl-polysiloxane. The general principle of "like dissolves like" suggests that a polar column will effectively separate polar compounds such as ketones.

Q2: What are the expected major fragment ions for this compound in the mass spectrum?

Q3: How can I improve the peak shape for this compound?

A3: Poor peak shape for ketones, such as tailing, can be caused by several factors. Here are some troubleshooting steps:

  • Check for active sites: Ketones can interact with active sites in the injector liner or the front of the GC column. Ensure you are using a deactivated liner and consider trimming a small portion (10-20 cm) from the inlet side of the column.

  • Optimize injector temperature: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening. Conversely, if it's too high, the analyte could degrade. A good starting point is 250 °C.

  • Check for column contamination: Contamination can lead to peak tailing. Bake out the column according to the manufacturer's instructions or, if heavily contaminated, replace it.

  • Verify solvent compatibility: Ensure the sample solvent is compatible with the stationary phase. Injecting a non-polar solvent onto a polar column can cause peak distortion.

Q4: What is a suitable sample preparation method for this compound in a complex matrix?

A4: For a volatile to semi-volatile compound like this compound in a complex matrix, several sample preparation techniques can be effective. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common choices to isolate the analyte and remove interfering matrix components. For trace analysis of volatile components, headspace analysis or solid-phase microextraction (SPME) can be highly effective and minimize solvent use.

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Active sites in the inlet or column Use a deactivated inlet liner. Trim 10-20 cm from the front of the column.
Column contamination Bake out the column at a high temperature (within its specified limits). If the problem persists, replace the column.
Improper column installation Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.
Column overload Dilute the sample or increase the split ratio.
Inappropriate solvent Ensure the sample solvent is compatible with the stationary phase polarity.
Issue: Low Sensitivity / No Peak Detected
Possible Cause Troubleshooting Steps
Injector leak Check for leaks at the septum and column connections using an electronic leak detector.
Incorrect injection volume or split ratio Verify the injection volume and consider reducing the split ratio or using a splitless injection for trace analysis.
Low sample concentration Concentrate the sample or use a more sensitive sample introduction technique like SPME.
MS detector issue Ensure the mass spectrometer is tuned correctly and that the detector is functioning properly. Check the filament and electron multiplier.
Analyte degradation Lower the injector and/or transfer line temperature.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 1 mL of the sample matrix (e.g., plasma, cell culture media), add 2 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for GC injection (e.g., hexane (B92381) or ethyl acetate).

GC-MS Parameters (Suggested Starting Point)

The following table provides a starting point for the GC-MS parameters for the analysis of this compound. These parameters should be optimized for your specific instrument and application.

Parameter Suggested Value
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless (for trace analysis)
Injection Volume 1 µL
Oven Temperature Program Start at 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Visualizations

TroubleshootingWorkflow Start Problem Encountered (e.g., Poor Peak Shape) CheckInjection Step 1: Check Injection - Syringe okay? - Correct volume? Start->CheckInjection CheckInlet Step 2: Inspect Inlet - Septum okay? - Liner clean & deactivated? CheckInjection->CheckInlet Resolved Problem Resolved CheckInjection->Resolved Yes CheckColumn Step 3: Evaluate Column - Correctly installed? - Contaminated? CheckInlet->CheckColumn CheckInlet->Resolved Yes CheckMethod Step 4: Review Method Parameters - Temperatures appropriate? - Flow rate correct? CheckColumn->CheckMethod CheckColumn->Resolved Yes CheckMS Step 5: Verify MS Detector - Tuned recently? - Source clean? CheckMethod->CheckMS CheckMethod->Resolved Yes CheckMS->Resolved Yes NotResolved Issue Persists CheckMS->NotResolved NotResolved->Resolved Consult Instrument Manual or Contact Support

Caption: A workflow diagram for troubleshooting common GC-MS issues.

ParameterRelationships cluster_GC Gas Chromatography Parameters cluster_MS Mass Spectrometry Parameters cluster_Results Analytical Results InjectorTemp Injector Temperature PeakShape Peak Shape InjectorTemp->PeakShape Sensitivity Sensitivity InjectorTemp->Sensitivity OvenProgram Oven Temperature Program RetentionTime Retention Time OvenProgram->RetentionTime Resolution Resolution OvenProgram->Resolution FlowRate Carrier Gas Flow Rate FlowRate->RetentionTime FlowRate->Resolution ColumnChoice Column Stationary Phase ColumnChoice->PeakShape ColumnChoice->RetentionTime ColumnChoice->Resolution SourceTemp Ion Source Temperature MassSpectrum Mass Spectrum Quality SourceTemp->MassSpectrum ScanRange Scan Range ScanRange->Sensitivity ScanRange->MassSpectrum

Caption: Logical relationships between GC-MS parameters and analytical results.

Technical Support Center: Resolving Isomeric Co-elution of 4-Ethylnonan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the isomeric co-elution of 4-Ethylnonan-2-one.

Understanding the Challenge: Isomers of this compound

This compound is a chiral ketone, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-4-Ethylnonan-2-one and (S)-4-Ethylnonan-2-one. These enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by standard chromatographic techniques challenging. Co-elution of these enantiomers is a common issue.

Additionally, positional isomers may also be present and co-elute with the enantiomers of this compound. Positional isomers have the same molecular formula but differ in the position of the ethyl group or the ketone functional group along the nonane (B91170) backbone.

Potential Isomers of this compound:

  • Enantiomers:

    • (R)-4-Ethylnonan-2-one

    • (S)-4-Ethylnonan-2-one

  • Potential Positional Isomers (Examples):

    • 3-Ethylnonan-2-one

    • 5-Ethylnonan-2-one

    • 4-Propylnonan-3-one

Frequently Asked Questions (FAQs)

Q1: Why are my this compound enantiomers not separating on a standard achiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) column?

A1: Enantiomers have identical physical properties such as boiling point and polarity in an achiral environment. Standard achiral stationary phases do not provide the necessary stereospecific interactions to differentiate between the (R) and (S) forms, leading to their co-elution. To resolve enantiomers, a chiral stationary phase (CSP) is required.[1][2]

Q2: What type of chiral stationary phase is recommended for the separation of this compound enantiomers?

A2: For the separation of chiral ketones like this compound, cyclodextrin-based CSPs are highly effective in both GC and HPLC.[1][3][4][5] Derivatized cyclodextrins, such as permethylated or acetylated beta-cyclodextrins, are commonly used for the gas chromatographic separation of a wide range of chiral compounds, including ketones.[1][2] For HPLC, cyclodextrin-bonded silica (B1680970) materials are a popular choice.[5]

Q3: I am observing a single peak for this compound even on a chiral column. What could be the problem?

A3: Several factors could contribute to the lack of separation on a chiral column:

  • Suboptimal Method Parameters: The mobile phase composition (for HPLC), carrier gas flow rate (for GC), or temperature program may not be suitable for resolving the enantiomers.

  • Incorrect Chiral Stationary Phase: While cyclodextrin-based phases are generally effective for ketones, the specific derivative may not be optimal for this compound.

  • Column Overload: Injecting too concentrated a sample can lead to peak broadening and a loss of resolution.

  • Column Degradation: Over time, the performance of a chiral column can degrade, leading to a loss of enantioselectivity.

Q4: How can I confirm if a peak is a single isomer or a co-eluting mixture?

A4: If you suspect co-elution, you can:

  • Vary the Chromatographic Conditions: Altering the temperature program, flow rate, or mobile phase composition can sometimes induce partial separation, revealing a shoulder on the peak.

  • Use a Different Chiral Column: A CSP with a different chiral selector may provide the necessary selectivity to resolve the isomers.

  • Employ a Mass Spectrometer (MS) Detector: While MS cannot distinguish between enantiomers, it can help identify the presence of co-eluting positional isomers which will have the same mass but may have slightly different fragmentation patterns.

Troubleshooting Guides

Guide 1: Gas Chromatography (GC) Troubleshooting for Enantiomeric Co-elution
Issue Possible Cause Recommended Action
No separation of enantiomers on a chiral column. Suboptimal temperature program.- Lower the initial oven temperature. - Decrease the temperature ramp rate.
Incorrect carrier gas flow rate.- Optimize the linear velocity of the carrier gas (e.g., hydrogen or helium).
Unsuitable chiral stationary phase.- Try a different derivatized cyclodextrin (B1172386) CSP (e.g., from permethylated to acetylated).
Poor resolution (Rs < 1.5) between enantiomers. Peak broadening.- Decrease the injection volume or sample concentration. - Ensure a sharp injection by using a fast autosampler injection.
Suboptimal flow rate.- Fine-tune the carrier gas flow rate to achieve maximum efficiency.
Column aging.- Condition the column according to the manufacturer's instructions. - If performance does not improve, replace the column.
Inconsistent retention times. Leaks in the system.- Check for leaks at the injector, detector, and column fittings.
Fluctuations in carrier gas pressure.- Ensure a stable gas supply and that the pressure regulator is functioning correctly.
Column contamination.- Bake out the column at a high temperature (within the column's limits).
Guide 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting for Enantiomeric Co-elution
Issue Possible Cause Recommended Action
No separation of enantiomers on a chiral column. Inappropriate mobile phase composition.- Vary the ratio of the organic modifier (e.g., acetonitrile, methanol, isopropanol) to the aqueous or non-polar phase. - Add a small amount of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) for ionizable compounds, though this is less relevant for ketones.
Incorrect flow rate.- Optimize the flow rate to balance separation efficiency and analysis time.
Unsuitable chiral stationary phase.- Screen different types of chiral columns (e.g., cyclodextrin-based, polysaccharide-based).
Poor resolution (Rs < 1.5) between enantiomers. Peak tailing or fronting.- Ensure the sample is fully dissolved in the mobile phase. - Reduce the injection volume.
Suboptimal mobile phase.- Adjust the mobile phase composition to improve peak shape and selectivity.
Column temperature fluctuations.- Use a column oven to maintain a stable temperature.
High backpressure. Column blockage.- Filter all samples and mobile phases. - Reverse-flush the column (if permitted by the manufacturer).
Incorrect mobile phase viscosity.- Use a mobile phase with a lower viscosity if possible.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Separation of this compound Enantiomers

This protocol provides a starting point for method development. Optimization will likely be required.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A chiral capillary GC column, for example, a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a permethylated beta-cyclodextrin (B164692) stationary phase.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min for Helium).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 2 °C/minute to 180 °C.

    • Hold: 5 minutes at 180 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-250.

    • Scan Rate: 2 scans/second.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method for the Separation of this compound Enantiomers

This protocol provides a starting point for method development. Optimization will likely be required.

  • Instrumentation: HPLC system with a UV or diode array detector.

  • Column: A chiral HPLC column, for example, a 250 mm x 4.6 mm ID, 5 µm particle size column with a cyclodextrin-based chiral stationary phase.

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following table provides hypothetical but realistic data that could be obtained when separating chiral ketones using a cyclodextrin-based GC column. This data is for illustrative purposes to guide expectation and method development.

Compound Retention Time (min) Resolution (Rs) Peak Asymmetry (As)
(R)-4-Ethylnonan-2-one18.5\multirow{2}{*}{1.8}1.1
(S)-4-Ethylnonan-2-one18.91.1
3-Ethylnonan-2-one17.8-1.2

Visualizations

Troubleshooting Workflow for Isomeric Co-elution

TroubleshootingWorkflow start Co-elution of Isomers Observed check_column Is a chiral column being used? start->check_column use_chiral_col Switch to a suitable chiral stationary phase (e.g., cyclodextrin-based). check_column->use_chiral_col No optimize_method Are method parameters optimized? check_column->optimize_method Yes use_chiral_col->optimize_method adjust_temp Adjust temperature program (GC) or mobile phase composition (HPLC). optimize_method->adjust_temp No check_injection Is the injection volume appropriate? optimize_method->check_injection Yes adjust_flow Optimize carrier gas/mobile phase flow rate. adjust_temp->check_injection adjust_flow->check_injection reduce_injection Reduce sample concentration or injection volume. check_injection->reduce_injection No check_column_health Is the column performing optimally? check_injection->check_column_health Yes reduce_injection->check_column_health condition_column Condition or replace the chiral column. check_column_health->condition_column No separation_achieved Separation Achieved check_column_health->separation_achieved Yes condition_column->separation_achieved

Caption: A logical workflow for troubleshooting the co-elution of isomers.

Experimental Workflow for Chiral Analysis

ExperimentalWorkflow sample_prep Sample Preparation (Dilution in appropriate solvent) instrument_setup Instrument Setup (Install chiral column, set method parameters) sample_prep->instrument_setup injection Sample Injection instrument_setup->injection separation Chromatographic Separation (GC or HPLC) injection->separation detection Detection (MS or UV) separation->detection data_analysis Data Analysis (Peak integration, resolution calculation) detection->data_analysis report Reporting (Quantify isomeric ratio) data_analysis->report

Caption: A typical experimental workflow for the chiral analysis of this compound.

References

Technical Support Center: Analysis of 4-Ethylnonan-2-one in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of 4-Ethylnonan-2-one in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound, particularly in complex matrices like plasma, urine, or tissue homogenates, these effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1] For instance, endogenous lipids, salts, or proteins in a plasma sample can interfere with the ionization of this compound in the mass spectrometer source, leading to either a suppressed or enhanced signal compared to a clean standard.[1][2]

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between replicate samples.

  • Inaccurate results, such as an overestimation or underestimation of the analyte concentration.[1]

  • Low recovery of your analyte during sample preparation.

  • Significant variation in the signal of your internal standard across different samples.

  • Changes in the chromatographic peak shape of this compound.

Q3: How can I quantify the extent of matrix effects in my assay?

A3: The matrix effect can be quantified by comparing the signal response of an analyte in the presence of the matrix to the signal response in a neat (pure) solvent.[2] This is often expressed as a percentage. A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement.[1] A common method involves comparing the peak area of a post-extraction spiked blank matrix sample to the peak area of a standard in a neat solvent at the same concentration.[2]

Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?

A4: Key strategies include:

  • Effective Sample Preparation: Employing techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering components.

  • Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of matrix components, thereby minimizing their impact.[3]

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard of this compound is ideal as it will be affected by the matrix in the same way as the analyte, thus compensating for signal variations.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is free of the analyte can help to compensate for matrix effects.

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components.

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Symptom: The concentration of this compound is consistently lower than expected, or the recovery from spiked samples is below an acceptable range (e.g., <85%).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and pH. For this compound, a volatile ketone, consider headspace solid-phase microextraction (HS-SPME) for cleaner extraction from complex matrices.
Analyte Volatility If using evaporation steps (e.g., nitrogen blowdown), ensure the temperature is not too high, which could lead to loss of the volatile this compound.
Strong Matrix Binding The analyte may be strongly bound to matrix components like proteins. A protein precipitation step prior to extraction can help to release the analyte.
Incorrect pH The pH of the sample can affect the extraction efficiency of ketones. Experiment with adjusting the sample pH before extraction.
Issue 2: Poor Reproducibility and Inconsistent Results

Symptom: High variability (e.g., %RSD > 15%) between replicate injections of the same sample or across different samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Variable Matrix Effects The composition of the biological matrix can vary between samples, leading to inconsistent signal suppression or enhancement. Implement the use of a stable isotope-labeled internal standard for this compound.
Inconsistent Sample Preparation Ensure that the sample preparation procedure is followed precisely for all samples. Automating sample preparation steps can improve consistency.
Instrument Contamination Matrix components can build up in the injection port, column, and mass spectrometer source, leading to inconsistent performance. Regular cleaning and maintenance of the instrument are crucial.
Sample Heterogeneity If working with tissue samples, ensure that the tissue is thoroughly homogenized to obtain a representative sample for extraction.

Data Presentation: Impact of Sample Preparation on Matrix Effects

The following tables summarize hypothetical quantitative data to illustrate the impact of different sample preparation techniques on the recovery and matrix effect for the analysis of this compound in human plasma.

Table 1: Comparison of Extraction Methods for this compound from Human Plasma

Extraction Method Mean Recovery (%) RSD (%) Matrix Effect (%)
Protein Precipitation (Acetonitrile)85.212.565.8 (Suppression)
Liquid-Liquid Extraction (Ethyl Acetate)92.78.188.3 (Suppression)
Solid-Phase Extraction (C18)95.45.394.1 (Minimal Effect)
HS-SPME (PDMS fiber)98.13.299.2 (Negligible Effect)

Table 2: Effect of Sample Dilution on Matrix Effect in Protein Precipitation Extracts

Dilution Factor (with water) Matrix Effect (%)
No Dilution65.8 (Suppression)
1:282.1 (Suppression)
1:593.5 (Minimal Effect)
1:1098.7 (Negligible Effect)

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Plasma
  • Sample Preparation:

    • Pipette 500 µL of plasma into a 10 mL headspace vial.

    • Add 50 µL of an internal standard solution (e.g., this compound-d3).

    • Add 1.5 mL of deionized water (a 1:4 dilution).

    • Add 0.5 g of NaCl to salt out the analyte.

    • Immediately seal the vial with a PTFE-faced septum.

  • Extraction:

    • Place the vial in a heating block or autosampler incubator at 60°C.

    • Allow the sample to equilibrate for 10 minutes.

    • Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated GC injection port (e.g., 250°C).

    • Desorb the analyte for 5 minutes in splitless mode.

    • Start the GC-MS run to acquire data.

Protocol 2: Protein Precipitation for this compound in Plasma
  • Precipitation:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add 20 µL of an internal standard solution.

    • Add 600 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 methanol:water).

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS or GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Complex Sample (Plasma/Urine) add_is Add Internal Standard start->add_is extraction Extraction (LLE, SPE, or PP) add_is->extraction cleanup Cleanup/Concentration extraction->cleanup reconstitution Reconstitution cleanup->reconstitution injection GC/LC-MS Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification troubleshooting_matrix_effects start Inconsistent/Inaccurate Results? check_is Check Internal Standard Response start->check_is is_ok IS Response Consistent? check_is->is_ok is_inconsistent Inconsistent IS Response matrix_effect_suspected Matrix Effect Suspected is_ok->matrix_effect_suspected No review_protocol Review Sample Prep Protocol is_ok->review_protocol Yes implement_mmc Implement Matrix-Matched Calibrants matrix_effect_suspected->implement_mmc improve_cleanup Improve Sample Cleanup (e.g., use SPE) matrix_effect_suspected->improve_cleanup dilute_sample Dilute Sample matrix_effect_suspected->dilute_sample use_sil_is Use Stable Isotope-Labeled IS is_inconsistent->use_sil_is

References

"minimizing degradation of 4-Ethylnonan-2-one during sample preparation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 4-Ethylnonan-2-one during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: The degradation of this compound, a volatile long-chain ketone, can be influenced by several factors, including:

  • Temperature: Elevated temperatures during sample extraction, concentration, and storage can lead to the degradation of thermally labile compounds and increase the volatility, potentially causing analyte loss. Storing samples at low temperatures, such as -80°C, is recommended to slow down degradation processes.[1][2]

  • pH: The pH of the sample and extraction solvents can significantly impact the stability of ketones. Both acidic and basic conditions can catalyze degradation reactions like aldol (B89426) condensation. For instance, β-aminoketones are known to degrade more rapidly in neutral to basic solutions.[3][4][5][6][7]

  • Oxidation: Ketones can be susceptible to oxidation, although this often requires strong oxidizing agents.[8] However, in biological samples, enzymatic or microbial activity can lead to oxidative degradation.[9]

  • Light Exposure: Photochemical reactions can occur in light-sensitive compounds. It is a good practice to protect samples from direct light, especially during storage and extraction.

  • Matrix Effects: Components within the sample matrix can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, which can be misinterpreted as degradation.[10]

Q2: I am observing low recovery of this compound. What are the potential causes and how can I troubleshoot this?

A2: Low recovery of this compound can be due to degradation or issues with the extraction and analysis process. Consider the following troubleshooting steps:

  • Incomplete Extraction: The choice of extraction solvent is critical. Ensure the solvent has an appropriate polarity to efficiently extract this compound from the sample matrix. For complex matrices, multiple extractions or using a stronger solvent system may be necessary to improve recovery.[11][12]

  • Analyte Volatility: Due to its volatile nature, this compound can be lost during sample concentration steps, such as solvent evaporation under a nitrogen stream.[13] Minimize evaporation times and use gentle heating if necessary.

  • Adsorption to Surfaces: Active sites in the GC inlet and column can lead to the adsorption of analytes, resulting in poor peak shape and low response. The use of analyte protectants can help to passivate these active sites.[10]

  • Solid-Phase Extraction (SPE) Issues: If using SPE, low recovery could be due to incorrect phase selection, insufficient column conditioning, a sample solvent that is too strong, incorrect pH, or overloading the sorbent.[14]

Q3: How should I store my samples containing this compound to ensure its stability?

A3: Proper storage is crucial for preventing the degradation of this compound.

  • Temperature: For long-term storage, it is recommended to keep samples at -80°C.[1] For short-term storage, refrigeration at 4°C may be acceptable, but be aware that some microbial activity might still occur.[15] Avoid repeated freeze-thaw cycles.

  • Light: Store samples in amber vials or protect them from light to prevent potential photodegradation.

  • Headspace: Minimize the headspace in sample vials to reduce the loss of this volatile compound to the gas phase.

Troubleshooting Guides

Guide 1: Low Analyte Response or No Peak Detected

This guide addresses situations where the expected signal for this compound is significantly lower than anticipated or absent altogether.

Potential Cause Troubleshooting Steps
Analyte Degradation - Check pH: Ensure the pH of the sample and solvents is appropriate. Consider buffering the sample if pH instability is suspected.[3][4][5][6][7] - Control Temperature: Keep samples cold during processing and storage.[1][2] - Protect from Light: Use amber vials or cover samples to prevent light exposure.
Extraction Inefficiency - Solvent Selection: Evaluate if the extraction solvent is optimal for this compound and the sample matrix. Consider a solvent with a different polarity.[11][12] - Extraction Method: For solid samples, ensure adequate homogenization. For liquid-liquid extractions, ensure sufficient mixing and phase separation.[11]
Analyte Loss during Workup - Evaporation: Minimize the duration of solvent evaporation steps. Use a gentle stream of nitrogen and avoid excessive heat.[13] - Adsorption: Use silanized glassware to reduce adsorption to surfaces.
Instrumental Issues - GC System Activity: Inject a standard with and without analyte protectants to assess for active sites in the inlet or column.[10] - Leaks: Check for leaks in the GC system.
Guide 2: Poor Reproducibility and Inconsistent Results

This guide provides steps to address variability in the quantification of this compound across replicate samples.

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling - Standardize Procedures: Ensure all samples are processed using the exact same protocol, including timings for each step. - Control Environmental Factors: Maintain consistent temperature and light conditions during sample preparation for all replicates.
Matrix Effects - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples to compensate for matrix effects. - Stable Isotope Labeled Internal Standard: Use a stable isotope-labeled internal standard for this compound to correct for both extraction efficiency and matrix effects.
Sample Heterogeneity - Homogenization: Ensure solid or semi-solid samples are thoroughly homogenized before taking an aliquot for extraction.
Instrument Variability - System Suitability: Run system suitability tests before each batch of samples to ensure the instrument is performing consistently.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for this compound
  • Sample Preparation:

    • For liquid samples (e.g., plasma, urine), bring to the desired pH using a suitable buffer.

    • For solid samples (e.g., tissue), homogenize in a suitable buffer.

  • Internal Standard Spiking:

    • Spike the sample with an appropriate internal standard (ideally a stable isotope-labeled analog of this compound).

  • Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., hexane, ethyl acetate).

    • Vortex or shake vigorously for 2-5 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the organic layer to a clean tube.

  • Concentration (if necessary):

    • Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). Avoid complete dryness.

  • Reconstitution:

    • Reconstitute the residue in a suitable solvent for injection into the analytical instrument (e.g., mobile phase for LC-MS, or a volatile solvent for GC-MS).

Protocol 2: Solid-Phase Extraction (SPE) for this compound
  • Column Selection:

    • Choose an SPE sorbent based on the polarity of this compound and the sample matrix (e.g., C18 for reversed-phase, silica (B1680970) for normal-phase).

  • Column Conditioning:

    • Wash the SPE column with an organic solvent (e.g., methanol).

    • Equilibrate the column with the same solvent as the sample matrix.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE column at a slow, controlled flow rate.

  • Washing:

    • Wash the column with a weak solvent to remove interfering compounds. Ensure the wash solvent is not strong enough to elute this compound.

  • Elution:

    • Elute this compound with a strong organic solvent.

  • Concentration and Reconstitution:

    • Follow steps 5 and 6 from the LLE protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Collection Homogenize Homogenization (if solid) Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike LLE Liquid-Liquid Extraction Spike->LLE SPE Solid-Phase Extraction Spike->SPE Concentrate Concentration LLE->Concentrate SPE->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analysis GC-MS or LC-MS Analysis Reconstitute->Analysis

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic Start Low Recovery of this compound Degradation Potential Degradation? Start->Degradation Extraction Extraction Inefficiency? Degradation->Extraction No Degradation_Sol Check pH, Temperature, Light Exposure Degradation->Degradation_Sol Yes Loss Analyte Loss during Workup? Extraction->Loss No Extraction_Sol Optimize Solvent, Method Extraction->Extraction_Sol Yes Instrument Instrumental Issues? Loss->Instrument No Loss_Sol Minimize Evaporation, Use Silanized Glassware Loss->Loss_Sol Yes Instrument_Sol Use Analyte Protectants, Check for Leaks Instrument->Instrument_Sol Yes

Caption: Troubleshooting logic for low recovery of this compound.

References

"addressing poor chromatographic peak shape of 4-Ethylnonan-2-one"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape, specifically focusing on the analysis of 4-Ethylnonan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in chromatography?

A1: Poor peak shape in chromatography, such as peak tailing, fronting, broadening, or splitting, can arise from a variety of factors. These can be broadly categorized into issues related to the instrument, the column, the mobile phase (in HPLC) or carrier gas (in GC), and the sample itself. Common culprits include column contamination, dead volume in the system, a mismatch between the sample solvent and the mobile phase, or column overload.[1][2]

Q2: My peaks are tailing. What should I investigate first?

A2: Peak tailing, where the latter half of the peak is wider than the front, is a frequent issue. For basic compounds, a likely cause in reversed-phase HPLC is the interaction with exposed silanol (B1196071) groups on the stationary phase.[3][4] In gas chromatography (GC), active sites in the liner or at the head of the column can cause tailing for polar compounds.[5] A good first step is to check for and eliminate any "active" sites in your system. Also, consider if all peaks are tailing or only specific ones. If all peaks are affected, it could point to a physical issue like a poorly packed column bed or a blocked frit.[6]

Q3: What causes peak fronting?

A3: Peak fronting, the inverse of tailing, is often a sign of column overload.[5] This happens when too much sample is injected onto the column, saturating the stationary phase. To address this, try reducing the injection volume or diluting the sample.[2][5] In some cases, an improper solvent choice or an injection solvent that is too strong can also lead to fronting.

Q4: Why are my peaks broader than expected?

A4: Broad peaks can be a sign of several problems, including column degradation, a mobile phase with incorrect composition or pH, or sample diffusion.[2] In GC, an incorrect carrier gas flow rate can also lead to broadened peaks.[7] It is also important to minimize any extra-column volume (dead volume) in the system, which can contribute significantly to peak broadening.[1]

Q5: I am observing split peaks. What is the likely cause?

A5: Split peaks can be caused by problems at the point of injection, partial sample dissolution, or a void at the head of the column.[2] In GC, a fast autosampler injection into an open liner can sometimes cause peak splitting.[7] Ensure your sample is fully dissolved in the injection solvent and that the column is installed correctly.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape

This guide provides a logical workflow to diagnose and resolve issues with the chromatographic peak shape of this compound.

Troubleshooting_Workflow Troubleshooting Flowchart for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Broadening, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No physical_issue Suspect Physical or System-Wide Issue yes_all_peaks->physical_issue chemical_issue Suspect Chemical or Analyte-Specific Issue no_all_peaks->chemical_issue check_column Inspect Column (Voids, Contamination, Correct Installation) physical_issue->check_column check_connections Check System Connections (Leaks, Dead Volume) check_column->check_connections check_mobile_phase Verify Mobile Phase / Carrier Gas (Correct Composition, Flow Rate) check_connections->check_mobile_phase resolve_physical Resolve Physical Issue (Replace Column, Fix Leaks, Prepare Fresh Mobile Phase) check_mobile_phase->resolve_physical end_node Achieve Good Peak Shape resolve_physical->end_node check_sample_prep Review Sample Preparation (Solvent Mismatch, Analyte Solubility, Concentration) chemical_issue->check_sample_prep check_method_params Optimize Method Parameters (Temperature, Gradient, pH) check_sample_prep->check_method_params check_interactions Consider Secondary Interactions (Silanol Activity, Active Sites) check_method_params->check_interactions resolve_chemical Resolve Chemical Issue (Adjust Sample Solvent, Modify Method, Use Deactivated Consumables) check_interactions->resolve_chemical resolve_chemical->end_node

Caption: A flowchart illustrating a systematic approach to troubleshooting poor chromatographic peak shape.

Guide 2: Optimizing GC-MS Method for this compound

Since this compound is a ketone, a gas chromatography-mass spectrometry (GC-MS) method is a suitable analytical approach. Below is a detailed experimental protocol that can be used as a starting point for method development and optimization to achieve a good peak shape.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate (B1210297) or hexane (B92381) at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • The sample solvent should ideally match the polarity of the GC stationary phase to ensure good peak focusing at the column head.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Autosampler for precise and reproducible injections.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polar capillary column is recommended. A good starting point is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.2 mL/min.

    • Inlet:

      • Mode: Splitless injection for trace analysis or Split (e.g., 20:1) for higher concentrations.

      • Temperature: 250 °C.

      • Injection Volume: 1 µL.

      • Liner: Use a deactivated liner, possibly with glass wool, to minimize active sites.[8]

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

      • Note: The initial oven temperature should be about 20°C below the boiling point of the solvent to ensure good solvent focusing.[8]

    • Mass Spectrometer:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40 - 400.

  • Data Analysis:

    • Extract the ion chromatogram for the molecular ion and characteristic fragment ions of this compound to assess peak shape.

    • Calculate the peak asymmetry factor or tailing factor. A value close to 1.0 indicates a symmetrical peak.

Quantitative Data Summary

The following table summarizes key chromatographic parameters and their impact on peak shape. This data is generalized and should be used as a guide for optimization.

ParameterPotential ProblemRecommended ActionExpected Outcome on Peak Shape
Injection Volume Column Overload (Fronting)Reduce injection volume by 50%Symmetrical Peak
Sample Solvent Mismatch with Mobile Phase (Splitting, Broadening)Dissolve sample in initial mobile phaseSharper, Symmetrical Peak
Column Temperature (GC) Poor Analyte Focusing (Broadening)Decrease initial oven temperatureNarrower Peak
Flow Rate Sub-optimal Linear Velocity (Broadening)Optimize flow rate based on column dimensionsIncreased Peak Efficiency
Mobile Phase pH (HPLC) Analyte-Stationary Phase Secondary Interactions (Tailing)Adjust pH to be ~2 units away from analyte pKaSymmetrical Peak
Guard Column Column Contamination (Tailing, Broadening)Install a guard columnImproved Peak Shape and Column Lifetime

References

Validation & Comparative

The Potential of 4-Ethylnonan-2-one as a Biomarker: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of novel, non-invasive biomarkers is a critical pursuit in modern medicine and drug development. Volatile organic compounds (VOCs) present in exhaled breath have emerged as promising candidates due to the ease and non-invasive nature of sample collection. This guide provides a comparative framework for the potential validation of 4-Ethylnonan-2-one as a biomarker, offering insights into established validation pathways, experimental protocols, and a comparison with known ketone biomarkers. While direct validation data for this compound is not yet prevalent in scientific literature, this document serves as a roadmap for researchers seeking to investigate its potential.

The Biomarker Validation Pathway

The journey of a potential biomarker from initial discovery to clinical application is a rigorous, multi-stage process. Understanding this pathway is crucial for the validation of any novel compound, including this compound.

A common framework for biomarker validation includes the following key phases:

  • Discovery Phase: Initial identification of a potential biomarker that shows a statistically significant association with a disease state or physiological condition. This often involves untargeted screening of a large number of molecules.

  • Analytical Validation: This phase focuses on establishing the performance characteristics of the assay used to measure the biomarker. Key metrics include accuracy, precision, sensitivity, specificity, and reproducibility.[1][2][3]

  • Clinical Validation: This involves demonstrating that the biomarker can effectively distinguish between different physiological states (e.g., diseased vs. healthy) in a relevant patient population.[2] This phase often involves larger cohort studies.

  • Clinical Utility: The final stage assesses the biomarker's ability to improve patient outcomes, guide therapeutic decisions, or provide a more cost-effective diagnostic approach compared to existing methods.

Discovery Discovery Phase Analytical Analytical Validation Discovery->Analytical Assay Development Clinical Clinical Validation Analytical->Clinical Performance Verification Utility Clinical Utility Clinical->Utility Impact Assessment

Caption: A simplified workflow for biomarker validation.

Experimental Protocols: The Gold Standard for VOC Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is considered the gold standard for the analysis of VOCs in exhaled breath due to its high sensitivity and specificity.[2] A typical workflow for the analysis of breath samples for ketones like this compound is outlined below.

Breath Sample Collection
  • Subject Preparation: Subjects are typically required to fast for a specified period (e.g., 8-12 hours) to minimize the influence of recent food intake on breath composition.

  • Sample Collection: Exhaled breath is collected into an inert container, such as a Tedlar® bag or onto a sorbent tube using a specialized collection device. It is crucial to capture the end-tidal breath, which is more representative of the alveolar air in the lungs.

Sample Preparation and Analysis (GC-MS)
  • Pre-concentration: Due to the low concentrations of many VOCs in breath, a pre-concentration step is often necessary. This can be achieved using techniques like solid-phase microextraction (SPME) or thermal desorption.

  • Gas Chromatography (GC): The concentrated sample is injected into the GC system. The different compounds in the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS ionizes the compounds and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification and quantification.

cluster_collection Sample Collection cluster_analysis GC-MS Analysis Fasting Fasting Subject Collection Breath Collection (Tedlar Bag/Sorbent Tube) Fasting->Collection Preconcentration Pre-concentration (SPME/Thermal Desorption) Collection->Preconcentration GC Gas Chromatography Preconcentration->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

Caption: A typical workflow for breath analysis using GC-MS.

Comparative Analysis: this compound vs. Established Ketone Biomarkers

While specific performance data for this compound is not yet available, we can draw comparisons with well-established ketone biomarkers, such as acetone (B3395972), to understand its potential. Ketones in breath are often associated with metabolic states like ketosis, which can be indicative of conditions such as diabetes or adherence to a ketogenic diet.[4][5][6][7]

FeatureThis compoundAcetone2-Pentanone
Chemical Formula C11H22OC3H6OC5H10O
Molar Mass ( g/mol ) 170.3058.0886.13
Boiling Point (°C) ~210-212 (Predicted)56102
Known Metabolic Origin Potentially lipid peroxidation or fatty acid metabolism (Hypothesized)Fatty acid metabolism (ketogenesis)[4]Identified in breath, potential metabolic origins under investigation.[8]
Validated Biomarker for Not yet validatedDiabetic ketoacidosis, monitoring ketogenic diet.[5][6][7]Investigated for lung cancer.[8]

Note: The metabolic origin of this compound is hypothesized and requires further investigation. The boiling point is an estimate based on its chemical structure.

The higher molar mass and boiling point of this compound compared to acetone suggest it is less volatile. This has implications for both its physiological distribution and the analytical methods required for its detection, potentially necessitating more sensitive pre-concentration techniques.

A Proposed Validation Workflow for this compound

For researchers interested in validating this compound as a biomarker, the following logical workflow is proposed:

cluster_discovery Discovery & Feasibility cluster_analytical Analytical Validation cluster_clinical Clinical Validation & Utility Identify Identify in Breath Samples of Target Population Correlate Correlate with Disease State/Physiological Condition Identify->Correlate Develop Develop & Optimize GC-MS Assay Correlate->Develop Performance Assess Assay Performance (Accuracy, Precision, etc.) Develop->Performance Cohort Conduct Large Cohort Studies Performance->Cohort Compare Compare with Existing Diagnostic Methods Cohort->Compare Utility Assess Clinical Utility & Cost-Effectiveness Compare->Utility

Caption: A proposed workflow for validating this compound.

Conclusion

The validation of this compound as a biomarker presents an exciting research opportunity. While direct evidence is currently limited, the established frameworks for VOC biomarker validation, coupled with advanced analytical techniques like GC-MS, provide a clear path forward. By understanding the chemical properties of this compound in comparison to known ketone biomarkers and by following a systematic validation workflow, the scientific community can effectively investigate its potential as a novel, non-invasive tool for disease diagnosis and monitoring. This guide serves as a foundational resource to aid researchers and drug development professionals in this important endeavor.

References

A Comparative Analysis of 4-Ethylnonan-2-one and Other Long-Chain Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the physicochemical properties, biological activities, and potential therapeutic applications of 4-Ethylnonan-2-one alongside other relevant long-chain ketones.

This guide provides a detailed comparative analysis of this compound and other long-chain ketones, tailored for researchers, scientists, and professionals in drug development. While specific experimental data on this compound is limited in publicly accessible literature, this guide establishes a comparative framework based on the known characteristics of structurally similar long-chain ketones and the broader class of ketone bodies.

Physicochemical Properties: A Comparative Overview

Long-chain ketones are characterized by a carbonyl group (C=O) positioned within a carbon chain.[1] Their physical properties, such as boiling point and solubility, are influenced by the length and branching of the carbon chain. Generally, ketones have higher boiling points than alkanes of similar molecular weight due to the polarity of the carbonyl group, but lower boiling points than corresponding alcohols because they cannot act as hydrogen bond donors.[2] Solubility in water decreases as the carbon chain length increases.[2]

For the purpose of comparison, the table below includes the known properties of 4-methylpentan-2-one (also known as Methyl Isobutyl Ketone or MIBK), a well-characterized long-chain ketone, to provide a baseline for estimating the properties of this compound and other similar compounds.

PropertyThis compound (C11H22O)4-Methylpentan-2-one (MIBK) (C6H12O)General Trend for Long-Chain Ketones
Molecular Weight ~170.29 g/mol 100.16 g/mol [1]Increases with chain length
Boiling Point Estimated to be higher than MIBK117-118 °C[3]Increases with chain length
Melting Point Not available-84.7 °C[3]Variable, depends on chain packing
Water Solubility Expected to be low1.91 g/100 mL (20 °C)[3]Decreases with increasing chain length
LogP (Octanol/Water Partition Coefficient) Expected to be higher than MIBK1.3-1.9[2]Increases with chain length, indicating higher lipophilicity
Appearance Not availableColorless liquid with a pleasant odor[3]Typically colorless liquids with characteristic odors

Synthesis of Long-Chain Ketones

The synthesis of long-chain ketones can be achieved through various methods. One common industrial method for producing MIBK involves a three-step process starting from acetone, which undergoes an aldol (B89426) condensation to form diacetone alcohol, followed by dehydration to mesityl oxide, and finally hydrogenation to yield MIBK.[3] Another general method involves the oxidation of secondary alcohols.

A generalized workflow for the synthesis of a long-chain ketone like this compound could be conceptualized as follows:

G cluster_0 Synthesis of this compound Start Starting Materials: Heptanal and Butanone Step1 Aldol Condensation Start->Step1 Intermediate1 Intermediate: β-Hydroxy Ketone Step1->Intermediate1 Step2 Dehydration Intermediate1->Step2 Intermediate2 Intermediate: α,β-Unsaturated Ketone Step2->Intermediate2 Step3 Hydrogenation Intermediate2->Step3 Product Final Product: This compound Step3->Product

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Inhibition of Histone Deacetylases (HDACs)

βOHB has been shown to inhibit class I and IIa HDACs, leading to an increase in histone acetylation.[4] This epigenetic modification can alter the expression of genes involved in metabolic regulation, oxidative stress, and inflammation. The potential for long-chain ketones to interact with HDACs is an area of active research.

G cluster_0 Ketone-Mediated Signaling Ketone Long-Chain Ketone (e.g., this compound) HDAC Histone Deacetylase (HDAC) Ketone->HDAC Inhibition Histone Histone Proteins HDAC->Histone Deacetylation Acetylation Increased Histone Acetylation Histone->Acetylation GeneExpression Altered Gene Expression (e.g., antioxidant & anti-inflammatory genes) Acetylation->GeneExpression CellularResponse Cellular Response (e.g., reduced oxidative stress, anti-inflammatory effects) GeneExpression->CellularResponse

Caption: Proposed signaling pathway of long-chain ketones via HDAC inhibition.

Anti-inflammatory and Antioxidant Effects

The inhibition of HDACs by ketone bodies can lead to the upregulation of antioxidant genes, such as those regulated by the Nrf2 transcription factor. Furthermore, ketone bodies have been shown to suppress inflammatory responses by inhibiting the NLRP3 inflammasome.[5] These findings suggest that long-chain ketones could possess similar therapeutic potential in diseases with inflammatory and oxidative stress components.

Experimental Protocols

To assess the biological activity of this compound and other long-chain ketones, a variety of in vitro and in vivo assays can be employed. Below are detailed methodologies for key experiments.

1. Histone Deacetylase (HDAC) Inhibition Assay

  • Objective: To determine the inhibitory activity of long-chain ketones on HDAC enzymes.

  • Principle: A fluorogenic HDAC substrate is incubated with the HDAC enzyme in the presence or absence of the test compound. The inhibition of the enzyme results in a decreased fluorescent signal.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Add recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) to the wells of a 96-well plate.

    • Add the test compound (this compound or other ketones) at various concentrations. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control (e.g., DMSO).

    • Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate, releasing the fluorophore.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percentage of inhibition and determine the IC50 value for each compound.

2. Anti-inflammatory Activity Assay (LPS-induced Cytokine Production in Macrophages)

  • Objective: To evaluate the effect of long-chain ketones on the production of pro-inflammatory cytokines.

  • Principle: Macrophages are stimulated with lipopolysaccharide (LPS) to induce the production of cytokines like TNF-α and IL-6. The effect of the test compound on this production is measured.

  • Protocol:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

3. Antioxidant Activity Assay (Reactive Oxygen Species Measurement)

  • Objective: To determine the ability of long-chain ketones to reduce intracellular reactive oxygen species (ROS).

  • Principle: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is used to measure intracellular ROS levels.

  • Protocol:

    • Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.

    • Load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Treat the cells with the test compound at various concentrations.

    • Induce oxidative stress by adding an agent like hydrogen peroxide (H2O2) or rotenone.

    • Measure the fluorescence intensity immediately and at several time points using a microplate reader (excitation at 485 nm and emission at 535 nm).

    • A decrease in fluorescence intensity in the presence of the test compound indicates antioxidant activity.

Comparative Performance and Future Directions

The available data on well-characterized long-chain ketones like MIBK primarily focuses on their solvent properties and toxicity, with limited information on their specific biological activities in a therapeutic context.[6] However, the emerging understanding of ketone bodies as signaling molecules opens up new avenues for investigating the potential of synthetic long-chain ketones.

The structural differences between this compound and other long-chain ketones, such as chain length and branching, are expected to influence their lipophilicity, cell permeability, and interaction with biological targets. Future research should focus on:

  • Systematic screening: Evaluating a library of long-chain ketones with varying structures in the biological assays described above.

  • Structure-activity relationship (SAR) studies: Identifying the key structural features that contribute to desired biological effects.

  • In vivo studies: Assessing the efficacy and safety of promising compounds in animal models of diseases characterized by inflammation and oxidative stress.

By systematically exploring the biological activities of this compound and its analogs, the scientific and drug development communities can unlock their potential for novel therapeutic applications.

References

Cross-Validation of Analytical Methods for the Quantification of 4-Ethylnonan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of hypothetical analytical methods for the quantification of 4-Ethylnonan-2-one, a volatile organic compound of interest in various research and development applications. The following sections detail the performance characteristics and experimental protocols for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The data presented is illustrative, designed to guide researchers in the selection and validation of appropriate analytical methods.

Comparison of Analytical Method Performance

The selection of an analytical method is a critical step in drug development and research, directly impacting the reliability and accuracy of results. The choice between methods like GC-MS and HPLC-UV depends on various factors including sensitivity, selectivity, and the nature of the analyte and matrix. The following table summarizes the hypothetical performance data for the quantification of this compound using these two techniques.

Validation ParameterGC-MSHPLC-UVAcceptance Criteria (Typical)
Linearity (R²) 0.99950.9989≥ 0.995
Range (µg/mL) 0.1 - 1001 - 500Dependent on application
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%80 - 120%
Precision (% RSD)
- Repeatability1.8%2.5%≤ 2%
- Intermediate Precision2.5%3.1%≤ 3%
Limit of Detection (LOD) (µg/mL) 0.050.5-
Limit of Quantitation (LOQ) (µg/mL) 0.11.0-
Specificity/Selectivity High (Mass Spec)ModerateNo interference at analyte retention time

Experimental Protocols

Detailed and robust experimental protocols are fundamental for ensuring the validity and reproducibility of analytical methods. The following sections outline the methodologies for the validation of GC-MS and HPLC-UV methods for this compound quantification, in line with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Protocol

1. Objective: To validate a GC-MS method for the accurate and precise quantification of this compound in a given matrix.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

  • Quantification Ion: To be determined based on the mass spectrum of this compound

3. Validation Parameters:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 10, 50, 100 µg/mL). Analyze each standard in triplicate and construct a calibration curve by plotting the peak area against concentration. The coefficient of determination (R²) should be ≥ 0.995.

  • Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 25, and 75 µg/mL) in triplicate. The percent recovery should be within 80-120%.

  • Precision:

    • Repeatability: Analyze six replicates of a mid-concentration QC sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability assessment on a different day, with a different analyst, or on a different instrument. The %RSD should be ≤ 3%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Method Validation Protocol

1. Objective: To validate an HPLC-UV method for the accurate and precise quantification of this compound.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: To be determined based on the UV spectrum of this compound

3. Validation Parameters:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Prepare a series of calibration standards (e.g., 1, 5, 10, 100, 250, 500 µg/mL). Analyze each standard in triplicate and construct a calibration curve. The R² should be ≥ 0.995.

  • Accuracy: Analyze QC samples at low, medium, and high concentrations (e.g., 3, 150, and 400 µg/mL) in triplicate. The percent recovery should be within 80-120%.

  • Precision:

    • Repeatability: Analyze six replicates of a mid-concentration QC sample on the same day. The %RSD should be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability assessment on a different day or with a different analyst. The %RSD should be ≤ 3%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope.

Cross-Validation Workflow

Cross-validation is essential when two or more analytical methods are used to generate data for the same study, ensuring that the results are comparable.[4][5][6][7] This process is crucial for method transfer between laboratories or when transitioning from one analytical technique to another.

CrossValidationWorkflow cluster_0 Method A (e.g., GC-MS) cluster_1 Method B (e.g., HPLC-UV) A_Val Full Method Validation A_QC Prepare QC Samples (Low, Mid, High) A_Val->A_QC A_Analysis Analyze QC Samples A_QC->A_Analysis A_Data Generate Data Set A A_Analysis->A_Data Compare Compare Data Sets A & B (Statistical Analysis) A_Data->Compare B_Val Full Method Validation B_QC Prepare QC Samples (Low, Mid, High) B_Val->B_QC B_Analysis Analyze QC Samples B_QC->B_Analysis B_Data Generate Data Set B B_Analysis->B_Data B_Data->Compare Report Cross-Validation Report (Acceptance Criteria Met?) Compare->Report

References

Navigating the Landscape of Volatile Ketone Analysis: A Guide to Inter-Laboratory Comparison of 4-Ethylnonan-2-one Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical measurements is paramount. This guide provides a framework for conducting an inter-laboratory comparison for the measurement of 4-Ethylnonan-2-one, a volatile organic compound. The principles and methodologies outlined here can be adapted for other similar analytes where standardized methods and certified reference materials may be limited.

The accurate quantification of volatile compounds such as this compound is critical in various fields, including food science, environmental monitoring, and clinical diagnostics. Inter-laboratory comparison studies are essential for validating analytical methods, assessing laboratory performance, and ensuring the reliability of data across different testing sites. This guide details a hypothetical inter-laboratory study for this compound, presenting a general experimental protocol, comparative data, and a visual workflow to aid in the design and execution of such studies.

Hypothetical Inter-Laboratory Comparison Data

The following table summarizes fictional results from a proficiency test for the determination of this compound in a spiked food matrix. This illustrates how data from multiple laboratories using different analytical techniques can be collated and compared.

Laboratory IDAnalytical MethodSample TypeSpiked Concentration (µg/kg)Measured Concentration (µg/kg)Recovery (%)Z-Score
Lab-01HS-GC-MSSpiked Apple Puree50.048.5 ± 2.197.0-0.5
Lab-02SPME-GC-MSSpiked Apple Puree50.052.3 ± 3.5104.60.8
Lab-03HS-GC-FIDSpiked Apple Puree50.045.1 ± 4.090.2-1.8
Lab-04SPME-GC-FIDSpiked Apple Puree50.055.8 ± 2.8111.62.1
Lab-05HS-GC-MSSpiked Apple Puree50.049.2 ± 1.998.4-0.2
Lab-06SPME-GC-MSSpiked Apple Puree50.051.5 ± 3.1103.00.5

Note: The data presented in this table is for illustrative purposes only and does not represent the results of an actual inter-laboratory study.

Experimental Protocols

A generalized protocol for the analysis of this compound in a food matrix using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) is provided below. This serves as a template that can be adapted by participating laboratories.

1. Sample Preparation:

  • Homogenize the food sample (e.g., apple puree) to ensure uniformity.

  • Weigh a precise amount of the homogenized sample (e.g., 5.0 ± 0.1 g) into a headspace vial.

  • For spiked samples, add a known amount of a standard solution of this compound to the vial.

  • Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the analyte.

  • Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.

2. HS-GC-MS Analysis:

  • Headspace Autosampler Parameters:

    • Incubation Temperature: 80°C

    • Incubation Time: 20 minutes

    • Syringe Temperature: 90°C

    • Injection Volume: 1 mL

  • Gas Chromatograph Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 220°C

      • Hold: 5 minutes at 220°C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

    • Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM) for target ions of this compound.

3. Data Analysis and Reporting:

  • Quantify this compound using a calibration curve prepared with external standards.

  • Report the mean concentration and standard deviation of at least three replicate measurements.

  • Calculate the recovery for spiked samples.

  • The study coordinator will calculate Z-scores for each laboratory to assess performance.

Workflow for Inter-Laboratory Comparison

The following diagram illustrates the logical flow of an inter-laboratory comparison study for this compound.

InterLaboratory_Comparison_Workflow cluster_0 Planning & Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Study Design & Protocol Development B Preparation & Distribution of Test Material A->B C Participant Recruitment A->C D Sample Analysis by Participating Labs B->D C->D E Data Submission to Coordinator D->E F Statistical Analysis (e.g., Z-Scores) E->F G Draft Report Preparation F->G H Final Report Distribution G->H

Workflow of an inter-laboratory comparison study.

By following a structured approach as outlined in this guide, laboratories can effectively participate in and contribute to the establishment of reliable and comparable measurement practices for this compound and other important volatile compounds.

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comparative overview of the known biological activities of aliphatic ketones structurally related to 4-Ethylnonan-2-one. Due to a scarcity of published data on this compound itself, this document synthesizes experimental findings from similar compounds to create a predictive profile of its potential biological and toxicological effects. The analysis focuses on antimicrobial properties and general toxicity, presenting quantitative data, detailed experimental protocols, and a generalized workflow for biological activity screening.

Introduction

This compound is an aliphatic ketone characterized by an eleven-carbon backbone with a ketone group at the second position and an ethyl branch at the fourth. While specific biological data for this compound is not extensively documented in peer-reviewed literature, its structural analogs have been investigated for various activities, ranging from antimicrobial and insecticidal effects to mammalian toxicity. Aliphatic ketones as a class are known to participate in diverse biological interactions, including potentiating the toxicity of other chemicals[1]. This guide compares the activities of related ketones such as Undecan-2-one, 4-hydroxy-4-methylpentan-2-one, and 4-methylpentan-2-one (Methyl Isobutyl Ketone) to infer the potential biological profile of this compound.

Chemical Identity of Compared Compounds

For clarity, the chemical structures and basic properties of the primary compound and its selected analogs are presented below.

Compound NameIUPAC NameMolecular FormulaStructure
This compound This compoundC₁₁H₂₂OCH₃C(=O)CH₂CH(CH₂CH₃)CH₂(CH₂)₃CH₃
Undecan-2-one Undecan-2-oneC₁₁H₂₂OCH₃C(=O)(CH₂)₈CH₃
4-hydroxy-4-methylpentan-2-one 4-hydroxy-4-methylpentan-2-oneC₆H₁₂O₂CH₃C(=O)CH₂C(OH)(CH₃)₂
Methyl Isobutyl Ketone (MIBK) 4-methylpentan-2-oneC₆H₁₂OCH₃C(=O)CH₂CH(CH₃)₂

Comparative Biological Activity

The biological activities of aliphatic ketones can vary significantly based on chain length, branching, and the presence of other functional groups. The following table summarizes key experimental findings for compounds structurally related to this compound.

CompoundBiological ActivityOrganism/SystemKey Quantitative Data
Undecan-2-one Antifungal ActivityAspergillus nigerMinimum Inhibitory Concentration (MIC) = 1 µL/mL[2]
Antibacterial ActivityBacillus subtilis, Escherichia coliLow bacteriostatic activity (MIC > 30 µL/mL)[2]
4-hydroxy-4-methylpentan-2-one General ToxicityHuman VolunteersIrritation to eyes, nose, and throat at 0.475 mg/L after 15 minutes
Defensive ActivityN/AIdentified as a defensive compound in Oenothera glazioviana with antimicrobial, insecticidal, and phytotoxic properties[3]
Skin SensitizationGuinea PigsNot considered to be a skin sensitizer
Methyl Isobutyl Ketone (MIBK) Acute Oral ToxicityRatLD₅₀ = 2080 mg/kg
General Aliphatic Ketones Potentiation of ToxicityMale Fischer 344 ratsPretreatment with ketones like 2-hexanone (B1666271) increased chloroform-induced kidney and liver injury[1]

Experimental Protocols

To provide context for the data presented, this section details a representative experimental methodology for determining antimicrobial activity.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial efficacy of a compound.

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism (e.g., Aspergillus niger) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound (e.g., Undecan-2-one) is serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations. A positive control well (microorganism, no compound) and a negative control well (broth only) are included.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 28°C for 48-72 hours for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the initial screening of a novel chemical compound for biological activity, from sample preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioassay cluster_analysis Phase 3: Data Acquisition & Analysis Compound Test Compound (e.g., this compound) Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Culture Prepare Target System (e.g., Microbial Culture) Serial Perform Serial Dilutions Stock->Serial Exposure Expose System to Compound Serial->Exposure Culture->Exposure Measure Measure Endpoint (e.g., Optical Density, Viability) Incubate Incubate Under Controlled Conditions Exposure->Incubate Incubate->Measure Calculate Calculate Parameters (IC50, MIC, etc.) Measure->Calculate Report Report Findings Calculate->Report

Caption: Generalized workflow for screening the biological activity of a chemical compound.

Conclusion

While direct experimental data on this compound remains elusive, analysis of its structural analogs provides valuable insights into its potential biological activities. Based on the data from related aliphatic ketones, it is plausible that this compound may exhibit moderate antifungal activity, particularly against molds like Aspergillus. Its toxicological profile is predicted to be of low to moderate concern for acute exposure, although like other ketones, it may have the potential to potentiate the toxicity of co-administered xenobiotics. The ethyl branch at the 4-position could influence its metabolic fate and specific receptor interactions compared to its linear or less-branched counterparts. Further empirical studies employing standardized protocols, such as the ones outlined in this guide, are essential to definitively characterize the biological and toxicological profile of this compound.

References

A Comparative Guide to the Synthetic Routes of 4-Ethylnonan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of four distinct and plausible synthetic routes for the preparation of 4-Ethylnonan-2-one, a substituted aliphatic ketone. The methodologies discussed are rooted in fundamental and widely applied organic synthesis transformations. Each route is evaluated based on its procedural steps, reagent accessibility, and likely efficiency. This document is intended to assist researchers in selecting the most suitable synthetic strategy based on their specific laboratory capabilities and research objectives.

Introduction

This compound is a ketone with a nine-carbon backbone, an ethyl substituent at the 4-position, and a carbonyl group at the 2-position. The selection of an optimal synthetic route is crucial for efficient production, yield maximization, and impurity control. This guide compares four prominent synthetic strategies:

  • Acetoacetic Ester Synthesis

  • Weinreb Ketone Synthesis

  • Grignard Addition to a Nitrile

  • Oxidation of 4-Ethylnonan-2-ol

Quantitative data for these hypothetical routes are summarized for ease of comparison, followed by detailed experimental protocols and workflow diagrams.

Data Presentation

The following tables summarize the key quantitative parameters for each synthetic route to this compound. The data presented are representative of typical yields and conditions for these classes of reactions.

Table 1: Comparison of Starting Materials and Reagents

Route Primary Starting Materials Key Reagents Number of Steps
Acetoacetic Ester SynthesisEthyl acetoacetate (B1235776), 1-Bromohexane (B126081), Bromoethane (B45996)Sodium ethoxide, HCl3
Weinreb Ketone SynthesisHeptanoyl chloride, Ethylmagnesium bromideN,O-Dimethylhydroxylamine2
Grignard Addition to NitrileHeptanenitrile (B1581596), Ethylmagnesium bromideAqueous acid2
Oxidation of Secondary Alcohol1-Hexene, Acetaldehyde (B116499)Magnesium, Pyridinium (B92312) chlorochromate (PCC)2

Table 2: Comparison of Reaction Conditions and Yields

Route Key Reaction Temperatures Reaction Time (Approx.) Overall Yield (Estimated)
Acetoacetic Ester SynthesisReflux12-24 hours55-65%
Weinreb Ketone Synthesis0 °C to room temperature4-8 hours75-85%
Grignard Addition to Nitrile0 °C to reflux6-12 hours70-80%
Oxidation of Secondary Alcohol0 °C to room temperature4-8 hours65-75%

Experimental Protocols

Route 1: Acetoacetic Ester Synthesis

This route involves the sequential alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.[1][2][3][4][5][6][7]

Step 1: First Alkylation (Hexylation)

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

  • To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise with stirring.

  • After the addition is complete, add 1-bromohexane (1.0 eq) dropwise.

  • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.

Step 2: Second Alkylation (Ethylation)

  • To the crude product from Step 1, add a fresh solution of sodium ethoxide (1.0 eq) in absolute ethanol.

  • Add bromoethane (1.0 eq) dropwise and reflux for 4-6 hours.

  • Work up the reaction as described in Step 1.

Step 3: Hydrolysis and Decarboxylation

  • To the dialkylated ester, add a 10% aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours to effect both hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Route 2: Weinreb Ketone Synthesis

This modern approach involves the formation of a stable Weinreb-Nahm amide, which then reacts with a Grignard reagent to give the ketone without over-addition.[8][9][10][11][12]

Step 1: Formation of the Weinreb-Nahm Amide

  • In a flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (B109758) and cool to 0 °C.

  • Slowly add pyridine (B92270) (2.2 eq).

  • Add heptanoyl chloride (1.0 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the N-methoxy-N-methylheptanamide.

Step 2: Reaction with Grignard Reagent

  • Dissolve the Weinreb-Nahm amide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0 °C.

  • Add ethylmagnesium bromide (1.2 eq, as a solution in THF) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography or vacuum distillation to afford this compound.

Route 3: Grignard Addition to a Nitrile

This method provides a direct route to the ketone from a nitrile and a Grignard reagent.[13][14][15][16]

Step 1: Grignard Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq).

  • Add a solution of bromoethane (1.2 eq) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent is formed, cool the solution to 0 °C.

  • Add a solution of heptanenitrile (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

Step 2: Hydrolysis

  • Cool the reaction mixture to 0 °C and slowly add a 10% aqueous solution of sulfuric acid to hydrolyze the intermediate imine.

  • Stir vigorously for 1-2 hours at room temperature.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by vacuum distillation to obtain this compound.

Route 4: Oxidation of 4-Ethylnonan-2-ol

This route involves the synthesis of the corresponding secondary alcohol followed by its oxidation to the ketone.[17][18][19][20][21]

Step 1: Synthesis of 4-Ethylnonan-2-ol

  • Prepare hexylmagnesium bromide from 1-bromohexane and magnesium in anhydrous THF.

  • In a separate flask, dissolve acetaldehyde (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add the prepared hexylmagnesium bromide solution (1.0 eq) dropwise to the acetaldehyde solution.

  • Stir at 0 °C for 1 hour and then at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with diethyl ether, wash with brine, dry, and concentrate to yield crude 4-Ethylnonan-2-ol.

Step 2: Oxidation to this compound

  • In a flask, suspend pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane.

  • Add a solution of 4-Ethylnonan-2-ol (1.0 eq) in dichloromethane dropwise.

  • Stir the mixture at room temperature for 2-4 hours until the oxidation is complete (monitored by TLC).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

  • Concentrate the filtrate and purify the residue by vacuum distillation to yield this compound.

Visualizations

The following diagrams illustrate the synthetic workflows for each route.

Acetoacetic_Ester_Synthesis start Ethyl Acetoacetate step1 1. NaOEt, EtOH 2. 1-Bromohexane start->step1 intermediate1 Ethyl 2-acetylheptanoate step1->intermediate1 step2 1. NaOEt, EtOH 2. Bromoethane intermediate1->step2 intermediate2 Ethyl 2-acetyl-2-ethylheptanoate step2->intermediate2 step3 H3O+, Heat (Hydrolysis & Decarboxylation) intermediate2->step3 end This compound step3->end

Caption: Acetoacetic Ester Synthesis Workflow.

Weinreb_Ketone_Synthesis start Heptanoyl Chloride reagent1 N,O-Dimethylhydroxylamine Pyridine, DCM start->reagent1 intermediate Weinreb-Nahm Amide reagent1->intermediate Amide Formation step2 Grignard Reaction intermediate->step2 reagent2 Ethylmagnesium Bromide, THF reagent2->step2 end This compound step2->end

Caption: Weinreb Ketone Synthesis Workflow.

Grignard_Nitrile_Synthesis start Heptanenitrile step1 Grignard Addition start->step1 reagent Ethylmagnesium Bromide, Et2O reagent->step1 intermediate Imine Intermediate step1->intermediate step2 Aqueous Acid Hydrolysis intermediate->step2 end This compound step2->end

Caption: Grignard Addition to Nitrile Workflow.

Alcohol_Oxidation_Synthesis start 1-Bromohexane reagent1 Mg, THF start->reagent1 grignard Hexylmagnesium Bromide reagent1->grignard step1 Grignard Reaction grignard->step1 reagent2 Acetaldehyde reagent2->step1 intermediate 4-Ethylnonan-2-ol step1->intermediate step2 Oxidation intermediate->step2 reagent3 PCC, DCM reagent3->step2 end This compound step2->end

Caption: Oxidation of Secondary Alcohol Workflow.

References

"spectroscopic comparison of 4-Ethylnonan-2-one and its analogues"

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of Aliphatic Ketones: 4-Ethylnonan-2-one and its Analogues

This guide provides a comparative analysis of the spectroscopic properties of this compound and its structural analogues, 2-nonanone (B1664094) and 5-methyl-2-octanone. The data presented is essential for researchers and scientists involved in the identification and characterization of these and similar long-chain aliphatic ketones. The information is particularly relevant for professionals in drug development and chemical analysis.

Introduction to Aliphatic Ketones and their Spectroscopy

Aliphatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two alkyl groups.[1] Their structural elucidation relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Saturated aliphatic ketones typically exhibit a strong carbonyl (C=O) stretching vibration band in their IR spectra around 1715 cm⁻¹.[2][3][4] In ¹³C NMR spectra, the carbonyl carbon atom characteristically resonates in the downfield region of 190 to 215 ppm.[2][3] ¹H NMR spectra provide detailed information about the proton environment adjacent to the carbonyl group and along the alkyl chains.[3] Mass spectrometry of these compounds often shows a distinct molecular ion peak and characteristic fragmentation patterns.[3]

Comparative Spectroscopic Data

Spectroscopic Data This compound (Predicted) 2-Nonanone 5-Methyl-2-octanone
¹H NMR (CDCl₃, δ ppm)
CH₃ (C1)~2.1 (s)2.13 (s, 3H)[5][6]~2.1 (s)
CH₂ (C3)~2.4 (t)2.41 (t, 2H)~2.4 (m)
CH (C4)~1.5 (m)1.57 (quint, 2H)~1.3 (m)
CH₂ (Ethyl)~1.4 (q)1.28 (m, 8H)~1.2 (m)
CH₃ (Ethyl)~0.9 (t)0.88 (t, 3H)~0.9 (d) & ~0.8 (t)
¹³C NMR (CDCl₃, δ ppm)
C=O (C2)~209~209.2~209
CH₃ (C1)~29~29.8~29
CH₂ (C3)~44~43.8~43
CH (C4)~46~23.9~36
Alkyl Chain~14-36~14.0, 22.5, 29.0, 31.6~14-39
IR (cm⁻¹)
C=O Stretch~1715[2][3][4]1715[4][7]~1715[8]
C-H Stretch~2850-2960~2855-2960~2860-2960
Mass Spectrometry (m/z)
Molecular Ion [M]⁺156142[9]142[10]
Base Peak4343
Key Fragments58, 71, 8558, 71, 99

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the ketone is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (commonly 16 or 32 scans), and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically at a frequency of 75 or 125 MHz. A wider spectral width (0-220 ppm) is used. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like aliphatic ketones, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectral range is typically 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification, or by direct injection.

  • Ionization: Electron Ionization (EI) is a common method for these types of compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis of Aliphatic Ketones

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown aliphatic ketone.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Data Interpretation & Structure Confirmation Sample Sample IR_Spectroscopy IR Spectroscopy Sample->IR_Spectroscopy MS_Spectrometry Mass Spectrometry Sample->MS_Spectrometry 1H_NMR ¹H NMR IR_Spectroscopy->1H_NMR Data_Analysis Combined Data Analysis IR_Spectroscopy->Data_Analysis C=O stretch (~1715 cm⁻¹) C-H stretches MS_Spectrometry->1H_NMR MS_Spectrometry->Data_Analysis Molecular Ion Peak (M⁺) Fragmentation Pattern 13C_NMR ¹³C NMR 1H_NMR->13C_NMR COSY_NMR COSY NMR 1H_NMR->COSY_NMR 1H_NMR->Data_Analysis Chemical Shifts Integration Multiplicity DEPT_NMR DEPT NMR 13C_NMR->DEPT_NMR HSQC_NMR HSQC/HMBC NMR 13C_NMR->HSQC_NMR 13C_NMR->Data_Analysis Number of Signals Chemical Shifts (C=O ~209 ppm) DEPT_NMR->Data_Analysis CH, CH₂, CH₃ identification COSY_NMR->Data_Analysis ¹H-¹H Correlations HSQC_NMR->Data_Analysis ¹H-¹³C Correlations Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of aliphatic ketones.

References

Bridging the Gap: A Comparative Guide to In-Silico Prediction and Experimental Data for 4-Ethylnonan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

The advent of computational chemistry has provided powerful in-silico tools for the early-stage assessment of chemical properties, offering a time- and cost-effective alternative to traditional experimental testing. However, the accuracy and reliability of these predictions must be rigorously validated against experimental data. This guide outlines the standardized protocols for both approaches, enabling a comprehensive evaluation of 4-Ethylnonan-2-one.

In-Silico vs. Experimental Data: A Comparative Table

As direct experimental and pre-computed in-silico data for this compound are not publicly available, the following table serves as a template for researchers to populate as data is generated. This structured format facilitates a clear and direct comparison of the predicted and measured values for key physicochemical and toxicological properties.

PropertyIn-Silico Predicted ValueExperimental DataMethodology Reference
Physicochemical Properties
Molecular Weight ( g/mol )
Boiling Point (°C)Protocol 1
Vapor Pressure (mmHg at 25°C)Protocol 2
Water Solubility (mg/L)
LogP (Octanol-Water Partition Coefficient)
Toxicological Properties
Oral LD50 (mg/kg, rat)Protocol 3
Dermal LD50 (mg/kg, rabbit)
Inhalation LC50 (ppm, 4h, rat)
Skin Irritation
Eye Irritation
Mutagenicity (Ames Test)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. The following are generalized methods for determining key properties of a novel ketone like this compound.

Protocol 1: Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for the determination of the boiling point of an organic compound is the distillation method.[1][2]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or sand bath[1]

  • Boiling chips

Procedure:

  • Place a small volume (e.g., 5-10 mL) of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus as shown in the diagram below. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.[1]

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[2]

Protocol 2: Determination of Vapor Pressure

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor is in equilibrium with the liquid at a given temperature. The isoteniscope method is a standard procedure for this measurement.[3][4]

Apparatus:

  • Isoteniscope

  • Constant temperature water bath

  • Manometer

  • Vacuum pump

Procedure:

  • Introduce a sample of this compound into the bulb of the isoteniscope.

  • Place the isoteniscope in the constant temperature water bath.

  • Connect the isoteniscope to the manometer and the vacuum pump.

  • Carefully evacuate the air from the system until the liquid in the U-tube of the isoteniscope is at the same level in both arms, indicating that the pressure in the system is equal to the vapor pressure of the sample at that temperature.

  • Record the pressure from the manometer and the temperature of the water bath.

  • Repeat the measurement at various temperatures to obtain a vapor pressure curve.

Protocol 3: Determination of Acute Oral Toxicity (LD50)

The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. The Up-and-Down Procedure (UDP) is a method that uses a reduced number of animals to estimate the LD50.[5]

Animals:

  • Young, healthy, non-pregnant female rats from a single strain. Animals should be acclimated to the laboratory conditions for at least 5 days prior to the experiment.

Procedure:

  • Animals are fasted overnight before dosing.

  • A starting dose is selected based on information from structurally similar compounds or in-silico predictions.

  • A single animal is dosed orally with the starting dose.

  • The animal is observed for signs of toxicity and mortality for up to 14 days.

  • If the animal survives, the next animal is dosed at a higher, fixed increment. If the animal dies, the next animal is dosed at a lower, fixed increment.

  • This sequential dosing continues until a stopping criterion is met (e.g., a specified number of reversals in outcome).

  • The LD50 is then calculated from the pattern of outcomes using a statistical method such as the maximum likelihood method.[6]

In-Silico Prediction Workflow

The prediction of physicochemical and toxicological properties of a molecule like this compound using computational methods generally follows the workflow illustrated below. This process involves defining the chemical structure, calculating molecular descriptors, and applying a predictive model.

G General In-Silico Prediction Workflow A Input: this compound (SMILES or 2D/3D Structure) B Molecular Descriptor Calculation (e.g., Topological, Geometrical, Electronic) A->B Structure Input C Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Model Application B->C Descriptor Input D Predicted Physicochemical Properties (e.g., Boiling Point, Vapor Pressure) C->D Property Prediction E Predicted Toxicological Endpoints (e.g., LD50, Mutagenicity) C->E Toxicity Prediction

Caption: A flowchart illustrating the typical steps involved in the in-silico prediction of chemical properties.

Comparison and Validation Workflow

The ultimate goal is to compare the in-silico predictions with robust experimental data to validate the computational models and gain a comprehensive understanding of the compound's properties.

G Workflow for Comparison of In-Silico and Experimental Data cluster_0 In-Silico Pathway cluster_1 Experimental Pathway A In-Silico Prediction (QSPR/QSAR Models) C Data Comparison and Analysis A->C B Experimental Testing (Physicochemical & Toxicological) B->C D Model Validation / Refinement C->D E Comprehensive Chemical Profile of this compound C->E D->A Feedback Loop

Caption: A diagram showing the parallel workflows of in-silico prediction and experimental testing, culminating in data comparison and validation.

References

A Researcher's Guide to Purity Evaluation of Synthesized 4-Ethylnonan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of various analytical techniques for evaluating the purity of 4-Ethylnonan-2-one, a long-chain aliphatic ketone. We will delve into the principles, experimental protocols, and data interpretation for each method, offering a comprehensive resource for selecting the most appropriate technique for your analytical needs.

Introduction to Purity Analysis of this compound

This compound is a ketone that may find applications in various fields, including as a fragrance component, a precursor in organic synthesis, or a potential bioactive molecule. Its synthesis, likely through methods such as the Grignard reaction, can introduce a range of impurities, including unreacted starting materials, by-products, and residual solvents. Accurate determination of the purity of synthesized this compound is therefore essential for reliable downstream applications and for meeting regulatory standards.

This guide compares several common analytical techniques for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetric Analysis. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the type of information it provides.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, such as the expected impurities, the desired level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the discussed methods for the analysis of this compound.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and partitioning, followed by mass-based detection.Quantitative purity, identification of volatile impurities.High sensitivity and selectivity, provides structural information of impurities.Requires volatile and thermally stable analytes.
High-Performance Liquid Chromatography (HPLC) Separation by partitioning between a mobile and stationary phase.Quantitative purity, analysis of non-volatile impurities.Versatile for a wide range of compounds, non-destructive.May require derivatization for compounds lacking a chromophore for UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities.Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods.
Titrimetric Analysis (Oxime Titration) Chemical reaction with a titrant to determine the concentration of the analyte.Total ketone content.Simple, inexpensive, and does not require sophisticated instrumentation.Non-selective for the target ketone, susceptible to interference from other carbonyl compounds.
Karl Fischer Titration Titration with a reagent that reacts specifically with water.Water content.High accuracy and precision for water determination.Only measures water content, not other impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for each of the discussed techniques, tailored for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile components of a mixture based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, allowing for identification and quantification.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Capillary Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aliphatic ketones.[1]

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized this compound in a volatile solvent like dichloromethane (B109758) or hexane (B92381) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute, and hold for 5 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: m/z 40-400.

  • Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a library database (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice. Since aliphatic ketones lack a strong chromophore, a UV detector may have limited sensitivity. An alternative is to use a Refractive Index Detector (RID) or to derivatize the ketone to introduce a UV-active group.[3][4][5][6][7]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or RID detector.

  • Reversed-Phase Column: A C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is appropriate.[8]

Procedure (without derivatization, using RID):

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of about 1-5 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: Refractive Index Detector.

  • Data Analysis: Purity is calculated based on the peak area percentage of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. Both ¹H and ¹³C NMR are powerful tools for confirming the structure of the synthesized compound and for identifying and quantifying impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The expected chemical shifts for this compound would include signals for the methyl ketone, the ethyl group, and the long alkyl chain.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. This will show a single peak for each unique carbon atom in the molecule. The carbonyl carbon of the ketone will appear significantly downfield (around 208-212 ppm).[9][10]

  • Data Analysis: The presence of unexpected signals in either the ¹H or ¹³C NMR spectrum indicates the presence of impurities. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to determine the absolute purity.

Titrimetric Analysis (Oxime Titration)

Principle: This method is based on the reaction of the ketone with hydroxylamine (B1172632) hydrochloride to form an oxime and hydrochloric acid. The liberated acid is then titrated with a standard solution of sodium hydroxide (B78521).[1][11]

Procedure:

  • Reagent Preparation: Prepare a 0.5 M solution of hydroxylamine hydrochloride in 95% ethanol (B145695) and a standardized 0.5 M solution of sodium hydroxide.

  • Titration:

    • Accurately weigh about 1 gram of the synthesized this compound into a flask.

    • Add a known excess of the hydroxylamine hydrochloride solution.

    • Heat the mixture gently for a specified time to ensure complete reaction.

    • After cooling, titrate the liberated HCl with the standardized sodium hydroxide solution using a suitable indicator (e.g., bromophenol blue).

  • Calculation: The purity of the ketone is calculated based on the amount of NaOH consumed in the titration.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Synthesized This compound Solution ~1 mg/mL Solution Sample->Solution Solvent Volatile Solvent (e.g., Dichloromethane) Solvent->Solution Injection Inject into GC Solution->Injection Separation Separation on Non-polar Column Injection->Separation Detection Detection by FID and MS Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Calculate Purity (Peak Area %) Chromatogram->Purity Identification Identify Impurities (Mass Spectra Library) Chromatogram->Identification

GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Synthesized This compound Solution ~1-5 mg/mL Solution Sample->Solution MobilePhase Mobile Phase (e.g., ACN/Water) MobilePhase->Solution Injection Inject into HPLC Solution->Injection Separation Separation on C18 Column Injection->Separation Detection Detection by RID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Calculate Purity (Peak Area %) Chromatogram->Purity

HPLC analysis workflow for this compound.

Potential Impurities in the Synthesis of this compound

A common synthetic route to this compound is the Grignard reaction between an organometallic reagent (e.g., ethylmagnesium bromide) and a suitable carbonyl compound, or the reaction of a Grignard reagent with an ester. This synthesis can lead to several potential impurities. Understanding these can aid in the selection of the most appropriate analytical method for their detection.

Impurity_Formation cluster_reactants Reactants cluster_products Products & Impurities Grignard Grignard Reagent Product This compound Grignard->Product Unreacted Unreacted Starting Materials Grignard->Unreacted Byproduct Side-reaction Products (e.g., dimers) Grignard->Byproduct Carbonyl Carbonyl Compound Carbonyl->Product Carbonyl->Unreacted Solvent Residual Solvents (e.g., Diethyl Ether)

Potential sources of impurities in the synthesis of this compound.

Conclusion

The purity evaluation of synthesized this compound requires a multi-faceted analytical approach. GC-MS offers excellent sensitivity for volatile impurities, while HPLC is well-suited for less volatile compounds. NMR spectroscopy provides invaluable structural confirmation and can be used for quantitative analysis. Titrimetric methods, although less specific, offer a simple and cost-effective means of determining total ketone content and water content.

For a comprehensive purity assessment, a combination of these techniques is recommended. For instance, GC-MS can be used for the primary purity assay and identification of volatile impurities, while Karl Fischer titration can accurately determine the water content. NMR should be used to confirm the structure of the final product and to detect any non-volatile, structurally related impurities. By understanding the strengths and weaknesses of each method, researchers can confidently assess the purity of their synthesized this compound and ensure the reliability of their subsequent studies.

References

A Comparative Guide to Chromatographic Columns for the Separation of 4-Ethylnonan-2-one and Related Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective separation and purification of ketones are critical in various fields, including fragrance analysis, environmental monitoring, and pharmaceutical development. 4-Ethylnonan-2-one, a long-chain aliphatic ketone, presents a separation challenge that necessitates the careful selection of chromatographic columns and methodologies. While specific performance data for this compound is not extensively available in published literature, this guide provides a comprehensive comparison of various chromatography columns based on their performance in separating structurally similar ketones. The data and protocols presented herein offer a robust starting point for developing optimized separation methods for this compound.

This guide explores the performance of different columns across three primary chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), Chiral HPLC, and Gas Chromatography (GC).

Data Presentation: Comparison of Chromatography Columns for Ketone Separation

The following table summarizes the characteristics and typical performance of various chromatography columns suitable for the separation of ketones. This data has been compiled from application notes and scientific literature on the separation of analogous compounds.

Chromatography Mode Column Name/Type Stationary Phase Particle Size (µm) Dimensions (L x I.D., mm) Key Performance Characteristics & Typical Analytes
RP-HPLC Welch Uitisil® XB-C18[1]Octadecylsilane (C18)5250 x 4.6Good selectivity for DNPH-derivatized aldehydes and ketones.[1]
RP-HPLC SunFire C18Octadecylsilane (C18)--Provides unique selectivity for DNPH-derivatized aldehydes and ketones with good peak shape due to low residual silanol (B1196071) activity.[2]
RP-HPLC Polar-Embedded Columnse.g., Alkylamide--Offer alternative selectivity to traditional C18 columns, particularly for polar analytes, and can often be used with highly aqueous mobile phases.[3]
RP-HPLC Polar-Endcapped Columnse.g., C18 with polar endcapping--Exhibit similar hydrophobic retention to conventional C18 columns but with increased hydrogen bonding capacity.[3]
NP-HPLC Inertsil DiolDihydroxypropyl bonded silica (B1680970)3, 5150 x 4.6Shows unique selectivity in normal-phase mode, with separation based on hydrogen bonding. Offers an alternative to silica columns, often with increased retention.[4]
NP-HPLC Luna CNCyanopropyl bonded silica--Suitable for normal-phase gradient separations as they equilibrate more quickly than unbonded silica.[5]
Chiral HPLC Polysaccharide-based (e.g., Chiralpak)Amylose or cellulose (B213188) derivatives--Widely applicable for the separation of a broad range of enantiomers, including ketones, and can be used in normal-phase, reversed-phase, and polar organic modes.[6]
Chiral HPLC Cyclodextrin-based (e.g., ChiralCD)Cyclodextrin derivatives--Effective for separating a wide variety of chiral compounds and can be used in reversed-phase and polar organic modes.[7]
GC Non-polar columns (e.g., DB-1, SE-30)Polydimethylsiloxane (B3030410) (or 5% phenyl)-30m x 0.25mm x 0.25µmSeparation is primarily based on the boiling points of the analytes.[8]
GC Polar columns (e.g., DB-WAX)Polyethylene glycol (PEG)--Suitable for the analysis of compounds with polar functional groups, with separation influenced by hydrogen bonding and dipole-dipole interactions.[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation techniques. Below are representative experimental protocols for the chromatographic methods discussed.

1. Reversed-Phase HPLC (RP-HPLC) for Ketone (as DNPH derivatives) Separation

  • Objective: To separate a mixture of ketone-DNPH derivatives.

  • Column: Welch Uitisil® XB-C18 (4.6 x 250 mm, 5 µm)[1].

  • Mobile Phase: Isocratic mixture of Acetonitrile (ACN) and Water (H₂O) in a 65:35 ratio[1].

  • Flow Rate: 1.0 mL/min[1].

  • Temperature: 30°C[1].

  • Injection Volume: 20 µL[1].

  • Detection: UV at 360 nm[1].

  • Note: For underivatized ketones, a lower UV wavelength (e.g., 210-280 nm) would be necessary. The mobile phase composition may need to be adjusted to achieve optimal retention for this compound.

2. Normal-Phase HPLC (NP-HPLC) for Separation of Polar Compounds

  • Objective: To separate polar analytes that are not well-retained in reversed-phase.

  • Column: Inertsil Diol (150 x 4.6 mm, 5 µm)[4].

  • Mobile Phase: A mixture of a non-polar solvent like n-Hexane and a more polar solvent such as Ethanol or Isopropanol. A typical starting point could be n-Hexane:Ethanol (98:2, v/v)[4].

  • Flow Rate: 1.0 mL/min[4].

  • Temperature: 40°C[4].

  • Detection: UV at an appropriate wavelength for the analyte (e.g., 254 nm)[4].

  • Note: The ratio of non-polar to polar solvent in the mobile phase is a critical parameter for controlling retention and selectivity.

3. Chiral HPLC for Enantiomeric Separation

  • Objective: To resolve the enantiomers of a chiral ketone.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column.

  • Mobile Phase: The choice of mobile phase is highly dependent on the specific CSP and analyte. Common mobile phases include mixtures of n-Hexane and an alcohol (e.g., Isopropanol) for normal-phase mode, or Acetonitrile/Methanol and water/buffer for reversed-phase mode.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled, as temperature can affect chiral recognition.

  • Detection: UV or a chiral-specific detector like a Circular Dichroism (CD) detector.

  • Note: Method development for chiral separations often involves screening different chiral columns and mobile phases to find the optimal conditions.

4. Gas Chromatography (GC) for Volatile Ketones

  • Objective: To separate a mixture of volatile ketones based on their boiling points and polarity.

  • Column: A non-polar column such as one with a 100% polydimethylsiloxane stationary phase is a good starting point for separating compounds based on boiling point[8]. For increased selectivity for polar compounds, a polar column like a DB-WAX (polyethylene glycol) can be used[9].

  • Carrier Gas: Helium or Hydrogen[8].

  • Oven Temperature Program: A temperature gradient is often employed. For example, starting at 75°C (hold for 1 min), ramp to 255°C at 5°C/min, then to 270°C at 0.5°C/min, and finally to 320°C at 10°C/min (hold for 10 min)[8]. The program should be optimized based on the volatility of this compound.

  • Injection: Split or splitless injection depending on the sample concentration.

  • Detector: Flame Ionization Detector (FID) is commonly used for organic compounds[8].

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in chromatographic separation.

G cluster_workflow Experimental Workflow for Column Selection A Define Analyte Properties (Polarity, Chirality, Volatility) B Select Chromatographic Technique (HPLC, GC) A->B C Choose Column Type (Reversed-Phase, Normal-Phase, Chiral, etc.) B->C D Screen Different Stationary Phases C->D E Optimize Mobile Phase / Temperature Program D->E F Method Validation E->F

Caption: A logical workflow for selecting a suitable chromatography column.

G cluster_rp Reversed-Phase Chromatography cluster_np Normal-Phase Chromatography RP_Stationary Non-Polar Stationary Phase (e.g., C18) RP_Elution Non-polar analytes retained longer RP_Stationary->RP_Elution interacts with RP_Mobile Polar Mobile Phase (e.g., Water/ACN) RP_Mobile->RP_Elution carries NP_Stationary Polar Stationary Phase (e.g., Silica) NP_Elution Polar analytes retained longer NP_Stationary->NP_Elution interacts with NP_Mobile Non-Polar Mobile Phase (e.g., Hexane) NP_Mobile->NP_Elution carries

Caption: Fundamental principles of reversed-phase and normal-phase chromatography.

References

Safety Operating Guide

Personal protective equipment for handling 4-Ethylnonan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, working with 4-Ethylnonan-2-one.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous ketones, this compound is presumed to be a flammable liquid that can cause serious eye irritation and may cause drowsiness or dizziness. Inhalation of vapors may be harmful.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves.Impervious gloves (e.g., Butyl rubber, Viton®, or Barrier® laminate) should be worn.[2] Always inspect gloves prior to use.
Body Protection Laboratory coat or chemical-resistant apron.Flame-retardant and antistatic protective clothing is recommended.[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.A respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1]

Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Operational Plan:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill control materials (e.g., absorbent pads, sand) readily available.

  • Handling:

    • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Ground all containers and transfer equipment to prevent static discharge, which can be an ignition source.[4]

    • Use non-sparking tools during handling and transfer.[4]

    • Avoid contact with skin and eyes.[5]

    • Do not breathe vapors or mists.[5]

    • Keep the chemical away from heat, sparks, and open flames.[4][6]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

    • Store away from incompatible materials such as strong oxidizing agents and peroxides.[1]

    • Flammable liquid storage cabinets are recommended.

Table 2: Physical and Chemical Properties (Data for 4-Methylpentan-2-one)

PropertyValue
Flash Point 14 °C (57.2 °F)[4]
Boiling Point 117.4 °C (243.3 °F)[4]
Flammability Limits Lower: 1.4 vol% Upper: 7.5 vol%[4]
Vapor Density (Air=1) 3.45[7]

First Aid Measures

Immediate action is required in case of exposure.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.

  • Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.[8]

  • Collect: Use non-sparking tools to collect the absorbed material into a suitable, labeled container for disposal.[8]

  • Clean: Clean the spill area thoroughly with soap and water.

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste must be handled as hazardous waste.

  • Contact a licensed professional waste disposal service to dispose of this material.[2]

  • Do not allow the chemical to enter drains or waterways.[3]

Workflow and Logical Relationships

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_setup handling_transfer Transfer Chemical (Grounded Equipment) prep_setup->handling_transfer handling_experiment Conduct Experiment handling_transfer->handling_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handling_experiment->cleanup_decontaminate emergency_spill Spill Response Protocol handling_experiment->emergency_spill If Spill Occurs emergency_exposure First Aid Procedures handling_experiment->emergency_exposure If Exposure Occurs cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.